An In-Depth Technical Guide to 1-Chloro-4,5-difluoro-2-methoxybenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Chloro-4,5-difluoro-2-methoxybenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic s...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4,5-difluoro-2-methoxybenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a chloro, two fluoro, and a methoxy group on the benzene ring, offers a combination of electronic and steric properties that can be exploited for the synthesis of complex molecular architectures and novel drug candidates. The presence of multiple halogen atoms and a methoxy group provides several reaction sites for further functionalization, making it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
This technical guide provides a comprehensive overview of 1-Chloro-4,5-difluoro-2-methoxybenzene, including its physicochemical properties, a proposed synthetic route based on analogous compounds, predicted spectroscopic data, reactivity profile, and potential applications in drug discovery.
A potential route could start from 3,4-difluoroanisole, which would then undergo electrophilic chlorination. The directing effects of the methoxy and fluoro groups would need to be carefully considered to achieve the desired regioselectivity.
Caption: Proposed synthetic route to 1-Chloro-4,5-difluoro-2-methoxybenzene.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on general methods for the chlorination of aromatic compounds and should be optimized for safety and efficiency in a laboratory setting.
Reaction Setup: To a solution of 3,4-difluoroanisole (1 equivalent) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.1 equivalents).
Catalysis: A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) (0.1 equivalents), can be added to facilitate the reaction.
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-Chloro-4,5-difluoro-2-methoxybenzene.
Purification and Characterization
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Spectroscopic and Analytical Data
Predicted ¹H and ¹³C NMR Chemical Shifts
Nucleus
Predicted Chemical Shift (ppm)
Multiplicity
¹H (Aromatic)
6.8 - 7.2
m
¹H (Methoxy)
~3.9
s
¹³C (C-Cl)
115 - 125
d
¹³C (C-O)
145 - 155
d
¹³C (C-F)
140 - 160
dd
¹³C (C-H)
110 - 120
d
¹³C (Methoxy)
~56
q
d = doublet, dd = doublet of doublets, m = multiplet, q = quartet, s = singlet
Expected Mass Spectrometry Fragmentation Pattern
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 178, with an isotopic peak [M+2]⁺ at m/z 180, characteristic of the presence of a chlorine atom.[4] Common fragmentation pathways would likely involve the loss of a methyl radical (CH₃•) to give a fragment at m/z 163, and the loss of a chloromethyl radical (CH₂Cl•) or a formyl radical (CHO•).
Key Infrared (IR) Absorption Bands
C-H stretch (aromatic): 3050-3150 cm⁻¹
C-H stretch (methyl): 2850-2960 cm⁻¹
C=C stretch (aromatic): 1450-1600 cm⁻¹
C-O stretch (aryl ether): 1200-1275 cm⁻¹
C-F stretch: 1000-1400 cm⁻¹
C-Cl stretch: 600-800 cm⁻¹
Reactivity and Chemical Properties
The reactivity of 1-Chloro-4,5-difluoro-2-methoxybenzene is governed by the electronic effects of its substituents.
Thermodynamic Solubility Profile and Solvent Interaction Mechanisms of 1-Chloro-4,5-difluoro-2-methoxybenzene
Executive Summary 1-Chloro-4,5-difluoro-2-methoxybenzene (CAS 1261598-22-4) is a highly specialized polyhalogenated anisole derivative utilized as a critical building block in advanced agrochemical and pharmaceutical syn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Chloro-4,5-difluoro-2-methoxybenzene (CAS 1261598-22-4) is a highly specialized polyhalogenated anisole derivative utilized as a critical building block in advanced agrochemical and pharmaceutical synthesis (). Because of its unique electronic topology—featuring an electron-donating methoxy group juxtaposed against three electron-withdrawing halogens—its solvation behavior deviates from standard aromatic compounds. This whitepaper provides an in-depth technical guide to predicting, measuring, and understanding the equilibrium solubility of this compound in various organic solvents.
Structural Chemistry and Solvation Thermodynamics
The dissolution of a crystalline organic solid into a solvent is governed by the thermodynamic balance between the disruption of the solute's crystal lattice (enthalpy of fusion) and the formation of favorable solute-solvent intermolecular forces.
For halogenated benzenes, solubility in nonpolar and slightly polar organic solvents is exceptionally high due to dominant dispersion forces and lipophilicity (1[1]). In the case of 1-Chloro-4,5-difluoro-2-methoxybenzene, the solvation mechanism is heavily influenced by Halogen-π (X-π) interactions . Research demonstrates that the strength of X-π interactions scales with the polarizability of the halogen (F < Cl < Br < I) (2[2]). The highly electronegative fluorine atoms render the aromatic core electron-deficient, which strongly promotes π-π stacking with electron-rich solvents (e.g., toluene, anisole), while the chlorine atom engages in induced-dipole interactions with aprotic solvents.
Hansen Solubility Parameters (HSP) Framework
To systematically predict the solubility of 1-Chloro-4,5-difluoro-2-methoxybenzene, we utilize the Hansen Solubility Parameters (HSP) framework, which deconstructs the total cohesive energy density of a liquid into three distinct intermolecular forces: Dispersion (
δD
), Polar (
δP
), and Hydrogen Bonding (
δH
) (3[3]).
A solute will dissolve in a solvent if the interaction distance (
Ra
) in the 3D HSP space is less than the interaction radius (
R0
) of the solute. Based on analogous polyhalogenated anisoles, the target compound exhibits high
δD
(~18.5 MPa
1/2
) and moderate
δP
(~5.0 MPa
1/2
), making it highly compatible with chlorinated and aromatic solvents, but fundamentally incompatible with highly polar protic solvents.
Table 1: HSP Values and Predictive Solubility in Common Organic Solvents
Predictive models must be empirically validated. The "Shake-Flask Method" coupled with High-Performance Liquid Chromatography (HPLC) remains the gold standard for determining the absolute thermodynamic solubility of organic intermediates (4[4]).
Step-by-Step Self-Validating Protocol
Saturation Preparation: Weigh approximately 500 mg of 1-Chloro-4,5-difluoro-2-methoxybenzene into a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target organic solvent. Causality: An excess of solid must be visibly present to ensure the solution reaches true saturation.
Thermostatic Equilibration: Seal the vial with a PTFE-lined cap and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C at 200 rpm for 72 hours . Causality: Halogenated aromatic rings exhibit strong crystalline lattice energies. A 72-hour window ensures that the slow dissolution kinetics do not result in a false-low, non-equilibrium concentration reading.
Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes. Causality: Direct filtration of a dense suspension can cause membrane fouling and pressure-induced precipitation. Centrifugation cleanly separates the bulk solid.
Inert Filtration: Draw the clear supernatant into a glass syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane . Causality: Halogenated benzenes are highly lipophilic. Using standard nylon or cellulose acetate filters will cause the solute to irreversibly adsorb onto the membrane matrix via hydrophobic interactions, artificially depleting the filtrate concentration. PTFE is chemically inert and prevents this artifact.
HPLC-UV Quantification: Dilute the filtered aliquot by a factor of 1:100 in the mobile phase (e.g., Acetonitrile/Water) to prevent precipitation. Inject into an HPLC system equipped with a C18 column and a UV detector set to 280 nm. Quantify against a pre-established calibration curve.
Workflow Visualization
Fig 1. Shake-flask equilibrium workflow for determining organic solvent solubility.
Conclusion
The solubility of 1-Chloro-4,5-difluoro-2-methoxybenzene in organic solvents is dictated by its high dispersion forces and the unique halogen-π interactions facilitated by its fluorinated ring. By leveraging Hansen Solubility Parameters, researchers can effectively predict its high affinity for aromatic and chlorinated solvents while avoiding highly polar protic media. When empirically validating these predictions, strict adherence to thermostatic equilibration times and the use of inert PTFE filtration are mandatory to ensure scientific integrity and prevent hydrophobic adsorption artifacts.
References
1-Chloro-4,5-difluoro-2-methoxy-benzene | CAS 1261598-22-4 , Sigma-Aldrich,[Link]
HSP Basics | Practical Solubility Science , Prof. Steven Abbott,[Link][3]
Investigation of Selected Potential Environmental Contaminants Halogenated Benzenes , U.S. Environmental Protection Agency (EPA), [Link][1]
Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions with Carbon Materials , ResearchGate, [Link][2]
Thermodynamic Profiling of 2-Chloro-4,5-difluoroanisole: A Technical Guide to Melting and Boiling Point Determination
Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly substituted halogenated benzenes serve as critical building blocks. 2-Chloro-4,5-difluoroanisole (CAS: 1261598-22-4) i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, highly substituted halogenated benzenes serve as critical building blocks. 2-Chloro-4,5-difluoroanisole (CAS: 1261598-22-4) is a prime example of such an intermediate. Accurately determining its melting point (MP) and boiling point (BP) is essential for optimizing downstream synthetic workflows, designing purification protocols, and ensuring safe scale-up operations. Because this compound exists as a supercooled liquid at room temperature, standard capillary melting point apparatuses are ineffective. This whitepaper provides a comprehensive, self-validating framework for the thermodynamic profiling of 2-Chloro-4,5-difluoroanisole using advanced thermal analysis techniques.
To understand the physical properties of 2-Chloro-4,5-difluoroanisole, one must analyze the causality behind its intermolecular forces. The base molecule, anisole, has a boiling point of 154 °C and a melting point of -37 °C. The addition of halogens fundamentally alters this thermodynamic baseline:
Asymmetry and Melting Point Depression: The 1,2,4,5-substitution pattern (involving a methoxy group, a chlorine atom, and two fluorine atoms) creates significant steric hindrance and molecular asymmetry. This asymmetry frustrates optimal crystal lattice packing. Consequently, the enthalpy of fusion is lowered, resulting in a melting point that remains below room temperature (empirically observed as a yellow liquid at 20 °C).
London Dispersion vs. Dipole Interactions (Boiling Point Elevation): While the highly electronegative fluorine atoms create strong local dipoles, their low polarizability does not significantly increase intermolecular London dispersion forces. However, the larger, highly polarizable chlorine atom substantially increases dispersion forces. Combined with the dipole moment of the methoxy group, this elevates the boiling point significantly above that of standard anisole, pushing it into the ~190–205 °C range.
Quantitative Data Summary
The following table synthesizes the known and thermodynamically predicted physical properties of 2-Chloro-4,5-difluoroanisole based on structure-activity relationships and thermal analysis standards.
To empirically validate the MP and BP of 2-Chloro-4,5-difluoroanisole, researchers must employ self-validating thermal analysis systems. The following protocols are grounded in the authoritative guidelines[1].
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Because the compound is a liquid at ambient temperature, we must force crystallization before measuring the melting endotherm. This protocol uses a heat-flux DSC to provide a self-validating thermodynamic profile[3].
Sample Preparation: Accurately weigh 2.0–5.0 mg of 2-Chloro-4,5-difluoroanisole into a standard aluminum DSC pan. Hermetically seal the pan to prevent moisture ingress, which can act as a plasticizer and artificially depress the melting point.
Instrument Calibration: Ensure the DSC is calibrated for temperature and heat flow using high-purity Indium (Tm = 156.6 °C)[4].
Cooling Phase (Forced Crystallization): Using a Liquid Nitrogen Cooling Accessory (LNCA), ramp the temperature down from 25 °C to -50 °C at a rate of 10 °C/min. Hold isothermally for 5 minutes. Causality: This deep cooling forces the supercooled liquid into a stable crystalline lattice.
Heating Phase: Ramp the temperature from -50 °C to 50 °C at a controlled rate of 5 °C/min under a dry nitrogen purge (50 mL/min).
Data Synthesis: The melting point is defined as the extrapolated onset temperature of the primary endothermic peak, not the peak maximum. The sharpness of this peak serves as a self-validating indicator of sample purity.
Protocol B: Boiling Point Determination via Thermogravimetric Analysis (TGA)
Traditional distillation is material-intensive. TGA offers a micro-scale, highly accurate alternative for boiling point determination[2],[5].
Sample Preparation (Crucial Step): Weigh 10–15 mg of the sample into an alumina crucible equipped with a pin-hole lid . Causality: The pin-hole lid is critical; it creates a self-generated atmosphere that prevents premature surface evaporation. The sample will only exhibit mass loss when the vapor pressure equals the ambient pressure (the true boiling point).
Purge: Establish an inert atmosphere using nitrogen gas at a flow rate of 40 mL/min to prevent oxidative degradation prior to boiling.
Heating Phase: Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min.
Data Synthesis: Plot the mass loss curve alongside the first derivative of the mass loss (DTG curve). The boiling point correlates strictly with the extrapolated onset of the sharp DTG peak.
Workflow Visualization
The following diagram illustrates the logical progression of our thermal analysis workflow, ensuring that purity verification precedes thermodynamic profiling to prevent colligative property interference.
Figure 1: Thermal analysis workflow for validating melting and boiling points of halogenated anisoles.
Applications in Drug Development
Understanding the precise MP and BP of 2-Chloro-4,5-difluoroanisole directly impacts downstream pharmaceutical manufacturing:
Process Chemistry: Knowing the boiling point (~190–205 °C) allows chemists to select appropriate solvents for high-temperature nucleophilic aromatic substitution (SNAr) reactions without risking the loss of the reagent through vaporization.
Formulation & Handling: Because the compound is a liquid at STP (MP < 20 °C), scale-up facilities must design workflows utilizing positive-displacement metering pumps rather than powder-dosing hoppers.
Storage & Stability: The liquid nature of the compound dictates that it should be stored in tightly sealed, inert containers (e.g., USP Class VI PFA bottles) to prevent volatilization and moisture absorption[6].
References
Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties." Lab Manager Magazine, Jan 2026. Available at:[Link]
Pharmaceutical Technology. "Residual Moisture Testing Methods for Lyophilized Drug Products (Referencing USP <891>)." PharmTech, Apr 2018. Available at:[Link]
Particle Technology Labs. "The Importance of Sample Preparation When Measuring Specific Surface Area (DSC/TGA Fundamentals)." Particle Tech Labs, Apr 2011. Available at:[Link]
Thermodynamic Profiling of 1-Chloro-4,5-difluoro-2-methoxybenzene: A Technical Guide
Executive Summary In contemporary medicinal chemistry and advanced materials science, halogenated methoxybenzenes serve as critical building blocks. The strategic placement of fluorine and chlorine atoms on an aromatic r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry and advanced materials science, halogenated methoxybenzenes serve as critical building blocks. The strategic placement of fluorine and chlorine atoms on an aromatic ring profoundly alters a molecule's lipophilicity, metabolic stability, and thermodynamic phase behavior. This whitepaper provides an in-depth thermodynamic characterization of 1-Chloro-4,5-difluoro-2-methoxybenzene (CAS: 1261598-22-4), synthesizing structural fundamentals with rigorous, self-validating experimental protocols for thermal analysis.
By detailing the causality behind specific analytical choices—such as the necessity of hermetic sealing in Differential Scanning Calorimetry (DSC) for volatile liquids—this guide equips researchers with the authoritative methodologies required to evaluate halogenated aromatic intermediates[1].
Structural and Physicochemical Fundamentals
1-Chloro-4,5-difluoro-2-methoxybenzene is a polyhalogenated anisole derivative. The interplay between the highly electronegative, low-polarizability fluorine atoms, the highly polarizable chlorine atom, and the electron-donating methoxy group creates a complex thermodynamic landscape.
Fluorinated aromatics stand distinct from their purely chlorinated counterparts in terms of thermodynamic stability[2]. While heavy halogen substitution generally decreases vapor pressure, the introduction of fluorine often disrupts intermolecular cohesion due to its low polarizability, counteracting the typical boiling point elevation seen with heavier halogens[3].
Due to the specific substitution pattern, experimental bulk thermodynamic data is often derived via predictive group additivity models or advanced Density Functional Theory (DFT) calculations prior to empirical validation.
Thermodynamic Property
Estimated Range / Value
Mechanistic Driver
Boiling Point (
Tb
)
195 °C – 205 °C
Driven by the dipole moment of the -OCH₃ group and the polarizability of the -Cl atom, offset slightly by the non-polarizable -F atoms.
Density (
ρ
)
1.35 – 1.45 g/cm³
High mass-to-volume ratio typical of polyhalogenated aromatics.
Enthalpy of Vaporization (
ΔHvap
)
42 – 48 kJ/mol
Energy required to overcome dipole-dipole interactions and weak halogen bonding (C-Cl···π).
Mechanistic Drivers of Phase Behavior
The thermodynamic phase transitions of 1-Chloro-4,5-difluoro-2-methoxybenzene are dictated by competing intermolecular forces. The methoxy group introduces steric hindrance that prevents tight crystal packing, which, combined with the low polarizability of the difluoro motif, explains why the compound remains a liquid at ambient temperatures rather than crystallizing like many symmetric halogenated benzenes.
Fig 1: Intermolecular forces governing the thermodynamic phase behavior of the compound.
Experimental Methodologies for Thermodynamic Characterization
To empirically validate the thermodynamic properties of 1-Chloro-4,5-difluoro-2-methoxybenzene, rigorous thermal analysis must be employed. The following protocols are designed as self-validating systems to ensure maximum trustworthiness and precision, adhering to standards used in pharmaceutical thermal analysis[1].
Differential Scanning Calorimetry (DSC)
Because the compound is a liquid at room temperature and stored at 0 °C[4], sub-ambient DSC is required to determine its melting point (
Tm
), glass transition temperature (
Tg
), and specific heat capacity (
Cp
).
Causality in Experimental Design: Volatile liquids will evaporate prematurely during heating, absorbing latent heat and masking true phase transitions. Therefore, hermetically sealed pans are absolutely critical to maintain constant volume and prevent mass loss during the DSC run.
Step-by-Step Protocol:
System Calibration: Calibrate the DSC cell using high-purity Indium (
Tm
= 156.6 °C) and n-Octane (
Tm
= -56.8 °C) standards. Validation check: Ensure the measured onset temperatures are within ±0.1 °C of theoretical values.
Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 1-Chloro-4,5-difluoro-2-methoxybenzene into an aluminum DSC pan. Immediately seal with a hermetic lid using a sample press.
Thermal Profiling:
Purge the furnace with dry Nitrogen at 50 mL/min to prevent moisture condensation at sub-ambient temperatures.
Cool the sample at 10 °C/min to -80 °C and hold isothermally for 5 minutes to ensure complete thermal equilibrium.
Heat the sample at a controlled rate of 10 °C/min up to 50 °C.
Data Extraction: Analyze the thermogram to integrate the endothermic melting peak. The extrapolated onset temperature represents the true
Tm
, while the area under the curve yields the Enthalpy of Fusion (
ΔHfus
).
Thermogravimetric Analysis (TGA) for Vaporization Kinetics
TGA is utilized to determine the thermal stability and the kinetics of vaporization. By employing the Ozawa-Flynn-Wall isoconversional method, the activation energy of vaporization (
Ea
) can be calculated.
Causality in Experimental Design: Running TGA under an inert Nitrogen atmosphere prevents oxidative degradation, ensuring that the mass loss recorded is purely a thermodynamic vaporization event rather than a chemical decomposition.
Step-by-Step Protocol:
System Calibration: Calibrate the microbalance using standard weights and verify temperature accuracy using the Curie point of Nickel.
Sample Preparation: Pipette 10.0 mg of the liquid sample into a tared platinum TGA pan. Platinum is chosen for its chemical inertness and superior thermal conductivity.
Multi-Rate Thermal Profiling:
Run separate aliquots of the sample at varying heating rates: 5, 10, 15, and 20 °C/min, from 25 °C to 250 °C under a 40 mL/min N₂ purge.
Kinetic Analysis: Plot the logarithm of the heating rate (
β
) against the inverse of the absolute temperature (
1/T
) at specific mass loss conversions (e.g., 10%, 20%, 30%). The slope of these isoconversional lines is directly proportional to the activation energy of vaporization.
Fig 2: Integrated thermal analysis workflow for liquid halogenated aromatics.
Conclusion
The thermodynamic characterization of 1-Chloro-4,5-difluoro-2-methoxybenzene requires a nuanced understanding of how its specific halogenation pattern influences intermolecular forces. By utilizing sub-ambient DSC and multi-rate TGA, researchers can accurately map its phase transitions and vaporization kinetics. These self-validating protocols ensure that the derived thermodynamic parameters are robust enough to inform downstream applications in drug design, where the precise physical state and lipophilicity of intermediates dictate the success of complex synthetic routes.
literature review of 1-Chloro-4,5-difluoro-2-methoxybenzene reactivity
An In-depth Technical Guide to the Reactivity of 1-Chloro-4,5-difluoro-2-methoxybenzene For Researchers, Scientists, and Drug Development Professionals Introduction 1-Chloro-4,5-difluoro-2-methoxybenzene is a polysubstit...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Reactivity of 1-Chloro-4,5-difluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4,5-difluoro-2-methoxybenzene is a polysubstituted aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis.[1] Its unique arrangement of electron-donating and electron-withdrawing groups on the benzene ring imparts a rich and tunable reactivity profile. This guide offers an in-depth exploration of the core reactivity patterns of this molecule, providing field-proven insights into its application in nucleophilic aromatic substitution, metallation, and transition-metal-catalyzed cross-coupling reactions. Understanding the interplay of its substituents is paramount for researchers aiming to leverage this scaffold in the synthesis of complex targets, particularly within the pharmaceutical and agrochemical industries.[2]
Core Principles: Electronic Landscape and Predicted Reactivity
The reactivity of 1-Chloro-4,5-difluoro-2-methoxybenzene is dictated by the electronic interplay of its four substituents. A thorough understanding of these effects is crucial for predicting regioselectivity and designing successful synthetic strategies.
Methoxy Group (-OCH₃): Located at C2, the methoxy group is a strong electron-donating group (EDG) through resonance (+R effect) and a moderately electron-withdrawing group through induction (-I effect) due to the electronegativity of the oxygen atom. The resonance effect is generally dominant, making the ring more electron-rich, particularly at the ortho and para positions.
Halogen Atoms (F and Cl): The fluorine and chlorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the ring towards electrophilic aromatic substitution but is critical for activating it towards nucleophilic aromatic substitution. While halogens also possess an electron-donating resonance effect (+R), it is weak and generally overshadowed by their inductive pull.
This combination of a strong activating group (methoxy) and powerful deactivating/SNA_r-activating groups (halogens) creates a nuanced electronic landscape. The methoxy group directs metallation to its ortho position (C3), while the halogens, particularly the fluorine atoms, serve as excellent leaving groups in nucleophilic aromatic substitution (SNA_r) reactions.[3][4]
Caption: Electronic influence of substituents on the benzene ring.
Nucleophilic Aromatic Substitution (SNA_r): A Primary Reaction Pathway
The presence of three electron-withdrawing halogen atoms renders the aromatic ring of 1-Chloro-4,5-difluoro-2-methoxybenzene sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNA_r). This reaction is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of nucleophiles.
Mechanism and Regioselectivity
The SNA_r reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks an electron-poor carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] Aromaticity is then restored by the departure of the leaving group.
A critical principle in SNA_r is that fluoride is a better leaving group than chloride. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[3] Consequently, nucleophilic attack on 1-Chloro-4,5-difluoro-2-methoxybenzene is expected to preferentially displace one of the fluorine atoms over the chlorine atom. The precise regioselectivity between the C4 and C5 fluorine atoms will be influenced by the steric bulk of the nucleophile and the specific reaction conditions, though both are highly activated.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r).
This protocol describes a typical procedure for substituting a fluorine atom with a methoxy group, a common transformation for this class of compounds.
Objective: To synthesize a dimethoxy-difluoro-chlorobenzene derivative via SNA_r.
To an oven-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-Chloro-4,5-difluoro-2-methoxybenzene and anhydrous DMF.
In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.
Under a positive pressure of nitrogen, slowly add the sodium methoxide solution to the stirred solution of the starting material at room temperature.
After the addition is complete, heat the reaction mixture to 60-80 °C.
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the mixture to room temperature and carefully quench the reaction by adding water.
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel if necessary.
Causality Behind Choices:
Solvent (DMF): A polar aprotic solvent like DMF is chosen because it effectively solvates the cation (Na⁺) of the nucleophile, leaving the anion (MeO⁻) more "naked" and nucleophilic. It also has a high boiling point, allowing the reaction to be heated to increase the rate.
Inert Atmosphere: A nitrogen or argon atmosphere is essential to prevent the reaction of the highly basic sodium methoxide with atmospheric moisture and carbon dioxide.
Excess Nucleophile: A slight excess of sodium methoxide (1.1 equivalents) is used to ensure the complete consumption of the starting material.
Nucleophile
Reagent
Typical Conditions
Product Type
Alkoxide
Sodium/Potassium Alkoxide
DMF or DMSO, 60-100 °C
Aryl Ether
Amine
Primary/Secondary Amine
Aprotic solvent, Base (e.g., K₂CO₃)
Aryl Amine
Thiolate
Sodium Thiolate
DMF, rt to 80 °C
Aryl Thioether
Directed ortho-Metallation (DoM)
The methoxy group is a potent directed metalation group (DMG), capable of directing strong bases to deprotonate the adjacent ortho position (C3). This regioselective C-H activation generates a potent organometallic intermediate that can be trapped with various electrophiles, providing a powerful method for functionalization at a position not readily accessible through other means.
Mechanism and Application
The reaction is typically initiated by a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), at low temperatures in an ethereal solvent like tetrahydrofuran (THF). The oxygen of the methoxy group coordinates to the lithium ion, delivering the base to the C3 proton. The resulting aryllithium species can then react with a range of electrophiles.
Caption: Workflow for Directed ortho-Metallation and electrophilic quench.
Set up an oven-dried, three-necked flask under a nitrogen atmosphere. Add the starting material and anhydrous THF.
Cool the solution to -75 °C using a dry ice/acetone bath.
Slowly add sec-butyllithium dropwise via syringe, ensuring the internal temperature does not rise significantly.
Stir the reaction mixture at -75 °C for 1 hour to ensure complete lithiation.
In a separate flask, crush an excess of dry ice. Carefully transfer the lithiated solution via cannula onto the crushed dry ice with vigorous stirring.
Allow the mixture to warm to room temperature.
Quench the reaction by adding 1M HCl until the solution is acidic.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to yield the desired carboxylic acid.
Causality Behind Choices:
Low Temperature (-75 °C): Essential to prevent side reactions, such as the degradation of the organolithium intermediate or reaction at other sites.
sec-Butyllithium: Often more effective than n-BuLi for deprotonating less acidic protons.
Dry Ice: Serves as the electrophile (CO₂) for carboxylation. A large excess is used to ensure complete trapping and to help maintain a low temperature during the quench.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the C1 position serves as a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing C-C and C-N bonds, enabling the assembly of complex molecular architectures.[6][7]
Overview of Key Reactions
Suzuki-Miyaura Coupling: Couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[7]
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl chloride with an amine.
Sonogashira Coupling: Creates a C-C bond between the aryl chloride and a terminal alkyne.[8]
The general catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetallation with the coupling partner, and reductive elimination to release the product and regenerate the Pd(0) catalyst.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
Degassed solvent system (e.g., 4:1 Toluene/Water or Dioxane/Water)
Procedure:
To an oven-dried reaction vessel, add the aryl chloride, arylboronic acid, and the base.
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Add the palladium catalyst to the vessel under the inert atmosphere.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
Separate the layers, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the residue by column chromatography.
Causality Behind Choices:
Palladium Catalyst: Pd(PPh₃)₄ is a common and robust catalyst for Suzuki couplings. Other catalysts with specialized ligands may be required for challenging substrates.
Base: The base is crucial for the transmetallation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome.
Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Therefore, removing dissolved oxygen from the solvents by sparging with an inert gas is critical for reaction efficiency.
Conclusion
1-Chloro-4,5-difluoro-2-methoxybenzene is a richly functionalized aromatic scaffold with a predictable and exploitable reactivity profile. Its susceptibility to nucleophilic aromatic substitution at the fluorine-bearing positions, directed ortho-metallation adjacent to the methoxy group, and palladium-catalyzed cross-coupling at the chlorine position makes it an exceptionally powerful intermediate. By understanding the electronic and steric factors that govern these transformations, synthetic chemists can strategically employ this building block to construct complex and high-value molecules for a wide range of applications.
References
SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
Shrishti, B. (n.d.). Chapter 5 5.1 5.1 Introduction 5.1.1 Cross-coupling reactions. Retrieved from [Link]
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
RWTH Publications. (n.d.). Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. Retrieved from [Link]
Beilstein Journals. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]
Architectural Divergence in Fluorinated Arenes: 1-Chloro-4,5-difluoro-2-methoxybenzene vs. Trifluoroanisole
An in-depth technical guide detailing the structural, physicochemical, and synthetic divergence between highly functionalized halogenated anisoles and terminal trifluoromethoxy pharmacophores. Executive Summary In the hi...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide detailing the structural, physicochemical, and synthetic divergence between highly functionalized halogenated anisoles and terminal trifluoromethoxy pharmacophores.
Executive Summary
In the highly nuanced landscape of modern drug development, the strategic incorporation of fluorine fundamentally alters the pharmacokinetic and pharmacodynamic profiles of small molecules. As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the architectural divergence between highly decorated halogenated scaffolds and terminal fluorinated pharmacophores. This whitepaper provides an in-depth mechanistic comparison between two critical building blocks: 1-Chloro-4,5-difluoro-2-methoxybenzene (a multi-vector synthetic scaffold) and Trifluoroanisole (
α,α,α
-trifluoroanisole or trifluoromethoxybenzene, a lipophilic terminal pharmacophore).
Structural & Electronic Paradigms: The Causality of Conformation
The fundamental difference between these two compounds lies in the stereoelectronic behavior of their respective ether groups and the resulting electron density of the aromatic ring.
1-Chloro-4,5-difluoro-2-methoxybenzene (Compound A): The methoxy group (-OCH₃) is a classic electron-donating group (+R). To maximize the overlap between the oxygen lone pairs and the aromatic
π
-system, the -OCH₃ group strongly prefers a coplanar conformation. However, this electron-rich ether is counterbalanced by the profound inductive withdrawal (-I) of the chlorine and two fluorine atoms on the ring. This renders the core electron-deficient and primed for transition-metal-catalyzed cross-coupling, while the coplanar methoxy group remains a potential site for metabolic oxidative demethylation.
Trifluoroanisole (Compound B): The trifluoromethoxy group (-OCF₃) acts as a "pseudo-halogen." The extreme electronegativity of the three fluorine atoms creates a massive inductive pull. To minimize stereoelectronic repulsion between the fluorine lone pairs and the aromatic
π
-cloud, the -OCF₃ group is forced into an orthogonal (out-of-plane) conformation 1[1]. This orthogonal twist breaks the orbital overlap, severely dampening its resonance donating capacity (+R) and leaving the deactivating inductive effect (-I) to dominate, which drastically increases metabolic stability 2[2].
Figure 1: Conformational causality and metabolic stability pathways of fluorinated anisole derivatives.
Physicochemical Profiles & Pharmacokinetics
To understand their divergent applications, we must quantify their physicochemical properties. The table below summarizes the critical data driving their use in medicinal chemistry.
Property
1-Chloro-4,5-difluoro-2-methoxybenzene
Trifluoroanisole (Trifluoromethoxybenzene)
Causality / Impact in Drug Design
Molecular Weight
178.56 g/mol
162.11 g/mol
Both provide low-MW starting points for elaboration.
The electronic differences between these molecules necessitate entirely different synthetic strategies.
Protocol A: Palladium-Catalyzed Cross-Coupling of 1-Chloro-4,5-difluoro-2-methoxybenzene
Causality: The C-Cl bond is typically inert in unactivated benzenes. However, the synergistic inductive withdrawal (-I) from the 4,5-difluoro substituents lowers the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond, facilitating oxidative addition by electron-rich Pd(0) species.
Self-Validating Methodology:
Catalyst Activation: In a rigorously degassed Schlenk flask, combine Pd₂(dba)₃ (2 mol%) and XPhos ligand (4 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until a color change indicates the formation of the active L₂Pd(0) complex.
Substrate Addition: Add 1-chloro-4,5-difluoro-2-methoxybenzene (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).
Transmetalation & Heating: Add an aqueous solution of K₃PO₄ (2.0 equiv). The hydroxide/phosphate ions are critical for forming the reactive boronate intermediate required for transmetalation. Heat to 90°C.
Reaction Monitoring (Validation): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 178) and the emergence of the coupled product mass validates successful oxidative addition and reductive elimination.
Quenching & Isolation: Cool to room temperature, dilute with EtOAc, wash with brine to remove inorganic salts, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Electrophilic Aromatic Substitution (Nitration) of Trifluoroanisole
Causality: The -OCF₃ group is strongly deactivating, slowing down electrophilic aromatic substitution (EAS) compared to benzene 4[4]. Despite this, the oxygen lone pairs still direct the incoming electrophile to the ortho and para positions. Crucially, the orthogonal conformation of the -OCF₃ group creates a massive steric shield over the ortho positions, resulting in near-exclusive para-selectivity 5[5].
Self-Validating Methodology:
Nitronium Ion Generation: In a round-bottom flask cooled to 0°C, slowly add concentrated H₂SO₄ to concentrated HNO₃. This strongly acidic environment is required to protonate HNO₃ and generate the highly electrophilic NO₂⁺ ion.
Controlled Substrate Addition: Add trifluoromethoxybenzene dropwise via an addition funnel. Maintain the internal temperature below 10°C.
Reaction Monitoring (Validation): Stir at room temperature and monitor via GC-MS. The reaction must be tracked to ensure complete mono-nitration while preventing runaway exothermic dinitration, which is a known safety hazard 4[4].
Thermal Quenching: Pour the mixture over crushed ice. This safely dissipates the heat of dilution and instantly halts the electrophilic attack.
Isolation: Extract with dichloromethane (DCM), neutralize the organic layer with saturated NaHCO₃ until gas evolution ceases, dry, and concentrate in vacuo.
Figure 2: Logical workflow of reactivity governing cross-coupling vs. electrophilic substitution.
Strategic Deployment in Drug Development
Understanding the operational differences between these two compounds dictates their placement in a drug discovery campaign:
1-Chloro-4,5-difluoro-2-methoxybenzene serves as a Core Scaffold . The halogens act as orthogonal synthetic handles (Cl for cross-coupling, F for nucleophilic aromatic substitution) to build complex polycyclic active pharmaceutical ingredients (APIs). The remaining fluorines often serve to block metabolic soft spots on the final core.
Trifluoroanisole derivatives serve as Terminal Pharmacophores . The introduction of the -OCF₃ group dramatically enhances lipophilicity without increasing basicity, a critical factor for blood-brain barrier (BBB) penetration in CNS drugs (e.g., Riluzole). Furthermore, modern photoredox catalysis has enabled direct radical
α
-trifluoromethoxylation, expanding the toolkit beyond traditional EAS to append this vital group onto complex late-stage intermediates 6[6].
References
Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents
Source: NIH PMC
URL:[Link]
Trifluoromethyl ethers – synthesis and properties of an unusual substituent
Source: NIH PMC
URL:[Link]
Radical
α
-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis
Source: ACS Publications
URL:[Link]
Application Note & Protocol: A Guided Synthesis of 1-Chloro-4,5-difluoro-2-methoxybenzene from Fluorinated Phenols
Abstract This document provides a comprehensive guide for the synthesis of 1-Chloro-4,5-difluoro-2-methoxybenzene, a valuable fluorinated building block in medicinal and materials chemistry. The synthetic strategy commen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of 1-Chloro-4,5-difluoro-2-methoxybenzene, a valuable fluorinated building block in medicinal and materials chemistry. The synthetic strategy commences with the readily available starting material, 3,4-difluorophenol, and proceeds through a two-step sequence involving O-methylation followed by regioselective chlorination. This guide elucidates the mechanistic rationale behind the chosen synthetic route, offers detailed, step-by-step laboratory protocols, and includes critical safety and characterization data. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.
Introduction and Synthetic Strategy
Fluorinated aromatic compounds are of paramount importance in the development of pharmaceuticals and agrochemicals, as the inclusion of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] 1-Chloro-4,5-difluoro-2-methoxybenzene (CAS 1261598-22-4) serves as a key intermediate for more complex molecular architectures.[3]
The synthetic pathway detailed herein is a robust and logical two-step process:
O-Methylation: The synthesis begins with the methylation of the hydroxyl group of 3,4-difluorophenol. This is achieved via a Williamson ether synthesis-type reaction using dimethyl carbonate (DMC) as an environmentally benign methylating agent, a significant improvement over hazardous traditional reagents like dimethyl sulfate or methyl halides.[4][5]
Electrophilic Aromatic Chlorination: The resulting intermediate, 3,4-difluoroanisole (1,2-difluoro-4-methoxybenzene), is then subjected to regioselective chlorination. The powerful ortho-, para-directing effect of the methoxy group guides the chlorine atom to the desired position, yielding the final product.
This strategy is efficient and relies on well-established chemical transformations, making it suitable for laboratory-scale synthesis.
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Mechanistic Rationale and Experimental Design
A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.
O-Methylation of 3,4-Difluorophenol
The first step involves the conversion of the phenolic hydroxyl group to a methyl ether.
Mechanism: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The basic potassium carbonate (K₂CO₃) deprotonates the acidic phenol to form the more nucleophilic potassium 3,4-difluorophenoxide. This phenoxide then attacks one of the methyl groups of dimethyl carbonate, displacing the methyl carbonate anion, which subsequently decomposes to methanol and carbon dioxide.
Choice of Reagents:
Dimethyl Carbonate (DMC): Selected as a "green" methylating agent.[4] It is less toxic and more environmentally friendly than traditional reagents like methyl iodide or dimethyl sulfate. It also serves as both a reagent and a solvent in some applications.[5]
Potassium Carbonate (K₂CO₃): A mild and inexpensive inorganic base, sufficient to deprotonate the phenol without causing unwanted side reactions.
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction.
Regioselective Chlorination of 3,4-Difluoroanisole
This step is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the existing substituents.
Mechanism & Directing Effects:
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance.
Fluorine Atoms (-F): Fluorine is an electronegative atom, making it deactivating via the inductive effect. However, like other halogens, it is ortho, para-directing due to electron donation from its lone pairs via resonance.
Combined Effect: The powerful activating and directing effect of the methoxy group dominates. It strongly directs the incoming electrophile (Cl⁺) to its ortho positions (C2 and C6) and para position (C4). In 3,4-difluoroanisole, the C4 position is already substituted. The C2 and C6 positions are both activated. However, chlorination at the C2 position is generally favored, leading to the desired product, 1-Chloro-4,5-difluoro-2-methoxybenzene.
Choice of Reagents:
N-Chlorosuccinimide (NCS): A mild and easy-to-handle source of electrophilic chlorine. It is often preferred over gaseous chlorine or sulfuryl chloride for its safety and selectivity in laboratory settings.[6]
Solvent (Acetonitrile): A suitable polar aprotic solvent for this type of reaction.
Detailed Experimental Protocols
Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[7][8]
Protocol 1: Synthesis of 3,4-Difluoroanisole (Intermediate)
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorophenol (10.0 g, 76.9 mmol, 1.0 equiv.), potassium carbonate (15.9 g, 115.3 mmol, 1.5 equiv.), and dimethylformamide (DMF, 80 mL).
Addition of Reagent: Add dimethyl carbonate (DMC) (9.7 mL, 115.3 mmol, 1.5 equiv.) to the stirring suspension.
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.
Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).
Washing: Combine the organic layers and wash successively with 1 M sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL), and finally brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is often pure enough for the next step. If necessary, purify by vacuum distillation to yield 3,4-difluoroanisole as a colorless liquid.
Protocol 2: Synthesis of 1-Chloro-4,5-difluoro-2-methoxybenzene (Final Product)
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 3,4-difluoroanisole from the previous step (e.g., 10.0 g, 69.4 mmol, 1.0 equiv.) in acetonitrile (50 mL).
Addition of Reagent: Add N-Chlorosuccinimide (NCS) (10.2 g, 76.3 mmol, 1.1 equiv.) to the solution in one portion.
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 3-5 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
Work-up: Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to afford pure 1-Chloro-4,5-difluoro-2-methoxybenzene as a yellow liquid.
¹³C NMR (CDCl₃, 101 MHz): Expected signals in the aromatic region (110-160 ppm) showing C-F and C-Cl couplings, and a signal for the methoxy carbon (~56 ppm).
Mass Spectrometry (EI): m/z 178 (M⁺), 180 (M⁺+2) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
Safety and Handling
3,4-Difluorophenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.
Dimethyl Carbonate (DMC): Flammable liquid and vapor. Handle away from ignition sources.
N-Chlorosuccinimide (NCS): Corrosive. Causes severe skin burns and eye damage. It is a strong oxidizing agent.
Solvents (DMF, Acetonitrile, Diethyl Ether): Are flammable and have associated toxicities. Avoid inhalation and skin contact.[9][10]
General Handling: Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][9][10] Reactions should be conducted in a fume hood, and appropriate waste disposal procedures must be followed.
References
Kong, F., Zhang, R., Wang, X., Ni, C., & Hu, J. (n.d.). Facile double O-difluoromethylations of diphenols with TMSCF2Br. ScienceDirect.
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
ChemicalBook. (2025, July 5). 1-(CHLORO-DIFLUORO-METHOXY)
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
ResearchGate. (n.d.). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. [Link]
Google Patents. (n.d.). WO2000012456A1 - Method of reducing ring chlorination in the manufacture of a trichloromethoxybenzene.
PubMed. (1965). THE FORMATION OF O-METHYLATED CATECHOLS BY MICROSOMAL HYDROXYLATION OF PHENOLS AND SUBSEQUENT ENZYMATIC CATECHOL O-METHYLATION. SUBSTRATE SPECIFICITY. [Link]
Scale-Up Synthesis Protocols for 1-Chloro-4,5-difluoro-2-methoxybenzene: Process Optimization and Mechanistic Insights
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 1-Chloro-4,5-difluoro-2-methoxybenzene (CAS: 1261598-22-4) Executive Summary is a highly specialized, multi-halogenated aromati...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Molecule: 1-Chloro-4,5-difluoro-2-methoxybenzene (CAS: 1261598-22-4)
Executive Summary
is a highly specialized, multi-halogenated aromatic building block. In modern drug discovery, the strategic incorporation of fluorine and chlorine atoms on an anisole core is frequently used to modulate lipophilicity, improve metabolic stability against cytochrome P450 enzymes, and enhance ligand-binding affinity in target proteins[1]. Scaling up the synthesis of this intermediate requires transitioning from milligram-scale exploratory chemistry to robust, self-validating kilogram-scale protocols that prioritize operator safety, regiochemical fidelity, and high yield.
This application note details a field-proven, scalable methodology for the synthesis of 1-Chloro-4,5-difluoro-2-methoxybenzene via the electrophilic methylation of [2].
Retrosynthetic Strategy & Causality in Route Selection
When designing a scale-up route for 1-Chloro-4,5-difluoro-2-methoxybenzene, process chemists typically evaluate two primary pathways:
Route A (Sandmeyer Reaction): Starting from 4,5-difluoro-2-methoxyaniline. While viable in a discovery lab, the generation and subsequent quenching of diazonium salts pose severe thermal hazards (exothermic decomposition) at the kilogram scale.
Route B (Phenol Methylation): Starting from 2-chloro-4,5-difluorophenol. This route utilizes a highly scalable
SN2
methylation.
Causality for Route B Selection: We exclusively recommend Route B for scale-up. The electron-withdrawing nature of the two fluorine atoms and the ortho-chlorine atom significantly lowers the
pKa
of the phenolic hydroxyl group (estimated
pKa
~7.5) compared to an unsubstituted phenol (
pKa
~10). This increased acidity dictates that mild, easy-to-handle bases like Potassium Carbonate (
K2CO3
) are thermodynamically sufficient for complete deprotonation[1]. This eliminates the need for hazardous, pyrophoric bases like Sodium Hydride (NaH), drastically improving the safety profile of the scaled-up process.
Process Optimization & Quantitative Data
To establish a self-validating system, we must first define the optimal parameters. The choice of solvent and methylating agent directly impacts the impurity profile and downstream purification. Dimethyl Sulfate (
Me2SO4
) is selected over Methyl Iodide (MeI) for scale-up because MeI is highly volatile (BP 42°C), leading to reagent loss and inconsistent conversion at scale.
Table 1: Solvent and Base Screening for Phenol Methylation (100g Model)
Solvent
Base (1.5 eq)
Temp (°C)
Time (h)
Conversion (%)
Impurity Profile & Process Notes
DMF
K2CO3
60
2
>99%
Trace degradation; difficult aqueous workup.
Acetone
K2CO3
55
4
>99%
Clean profile; easy solvent recovery.
MeCN
Na2CO3
60
8
85%
Incomplete reaction;
Na2CO3
is too weak.
THF
Cs2CO3
65
3
>99%
Clean, but prohibitive cost at scale.
Causality: Acetone combined with
K2CO3
provides the optimal balance. The boiling point of acetone (56°C) acts as an inherent safety buffer against thermal runaways during the mild exotherm of
Me2SO4
addition.
Experimental Workflow Visualization
The following workflow illustrates the logical progression and the critical In-Process Control (IPC) gate that ensures the protocol is self-validating.
Process workflow for the scale-up methylation of 2-chloro-4,5-difluorophenol.
Self-Validating Scale-Up Protocol (1.0 kg Scale)
This protocol is designed as a self-validating system. It incorporates built-in diagnostic checks (IPC and mass balance) to ensure that any deviation is corrected before proceeding to the next unit operation.
Step 1: Reactor Preparation and Deprotonation
Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel.
Charge the reactor with Acetone (4.0 L) and 2-Chloro-4,5-difluorophenol (1.00 kg, 6.08 mol) [1].
Heat the suspension to 45°C and stir for 45 minutes.
Causality:
K2CO3
is insoluble in acetone; the deprotonation occurs at the solid-liquid interface. Vigorous mechanical stirring is mandatory to prevent the base from settling and to ensure complete phenoxide formation prior to alkylation.
Step 2: Electrophile Addition
Charge the addition funnel with Dimethyl Sulfate (
Me2SO4
) (843 g, 6.68 mol, 1.1 eq) .
Add
Me2SO4
dropwise over 2 hours, maintaining the internal temperature between 45°C and 50°C.
Once addition is complete, raise the jacket temperature to achieve a gentle reflux (internal temp ~55°C) and stir for 4 hours.
Causality:
Me2SO4
addition is exothermic. Dropwise addition prevents the acetone from boiling uncontrollably.
Step 3: In-Process Control (IPC) - The Validation Gate
Halt stirring briefly, allow the solids to settle, and withdraw a 1.0 mL aliquot of the clear organic layer.
Dilute with MTBE, filter, and analyze via GC-FID.
Self-Validation Logic:
Pass: If the ratio of product to starting material is >99:1, proceed to Step 4.
Fail: If unreacted phenol is >1%, the reaction is stalled. Add an additional 0.05 eq of
Me2SO4
, stir at 55°C for 1 hour, and repeat the IPC. Do not proceed to quench until conversion is verified, as the boiling points of the phenol and the anisole product are too close for efficient downstream distillation.
Re-heat the mixture to 60°C and stir vigorously for 2 hours.
Causality: Unreacted
Me2SO4
is a severe alkylating hazard. Ammonia reacts with residual
Me2SO4
to form methylamine and dimethylamine sulfate salts. These salts are highly water-soluble and partition entirely into the aqueous phase, ensuring the organic product is safe to handle during workup.
Step 5: Workup, Extraction, and Purification
Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetone.
Add Water (3.0 L) and Methyl tert-butyl ether (MTBE) (3.0 L) to the residue. Stir for 15 minutes and allow phases to separate.
Causality: MTBE is selected over diethyl ether or ethyl acetate because it does not form emulsions easily, has a lower peroxide-forming tendency, and provides excellent phase separation.
Separate the organic layer. Wash the organic layer with 1M NaOH (1.0 L) to remove any trace unreacted phenol, followed by Brine (1.0 L).
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under vacuum.
Purify the crude dark oil via fractional vacuum distillation (e.g., 5-10 mmHg) to yield 1-Chloro-4,5-difluoro-2-methoxybenzene as a clear, colorless liquid.
References
Google Patents. "WO2024005113A1 - 3,4-dihydroquinolin-2(1h)-one compound." World Intellectual Property Organization.
Technical Support Center: Optimizing the Synthesis of 1-Chloro-4,5-difluoro-2-methoxybenzene
Welcome to the technical support center for the synthesis of 1-Chloro-4,5-difluoro-2-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-Chloro-4,5-difluoro-2-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is structured in a question-and-answer format to directly address specific challenges you may encounter.
Part 1: Synthesis Strategy & Core Concerns
Q1: What is a viable and efficient synthetic route for 1-Chloro-4,5-difluoro-2-methoxybenzene?
A1: A robust and logical synthetic approach starts from a commercially available precursor, 3,4-difluoroaniline. The strategy involves three key transformations: chlorination, diazotization followed by hydroxylation, and finally, methoxylation. This route is designed to control regioselectivity and ensure high conversion at each step.
Below is a diagram outlining the proposed synthetic workflow.
Caption: Proposed synthetic workflow for 1-Chloro-4,5-difluoro-2-methoxybenzene.
Part 2: Troubleshooting Guide for Key Synthetic Steps
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Step 1: Sandmeyer Chlorination of 3,4-Difluoroaniline
Q2: My Sandmeyer reaction is resulting in a low yield of 4-Chloro-1,2-difluorobenzene, with significant formation of byproducts. What are the likely causes and how can I optimize this step?
A2: Low yields in the Sandmeyer reaction are a common issue, often stemming from the instability of the diazonium salt or inefficient copper-catalyzed chlorine substitution.
Potential Causes and Solutions:
Decomposition of the Diazonium Salt: The diazonium intermediate is thermally unstable. It is crucial to maintain a low temperature (0–5 °C) throughout the diazotization process (addition of sodium nitrite) and subsequent reaction with cuprous chloride.
Incomplete Diazotization: Ensure the complete conversion of the aniline to the diazonium salt. This can be verified by testing for the presence of nitrous acid with starch-iodide paper. A slight excess of sodium nitrite may be required.
Purity of Reagents: The purity of the starting aniline and the freshness of the sodium nitrite solution are critical. The cuprous chloride (CuCl) catalyst should be freshly prepared or properly stored to ensure its activity.
Side Reactions: The primary side reaction is the formation of the corresponding phenol from the reaction of the diazonium salt with water. Adding the diazonium salt solution to the CuCl solution, rather than the reverse, can help minimize this.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the Sandmeyer reaction.
Step 2: Nitration of 4-Chloro-1,2-difluorobenzene
Q3: The nitration step is producing a mixture of isomers, leading to difficult purification and reduced yield of the desired 1-Chloro-4,5-difluoro-2-nitrobenzene. How can I improve the regioselectivity?
A3: Regioselectivity in the nitration of a polysubstituted benzene ring is governed by the electronic and steric effects of the existing substituents.[1][2] In 4-Chloro-1,2-difluorobenzene, the substituents direct the incoming nitro group.
Electronic Directing Effects:
Fluorine (at C1, C2): Ortho, para-directing, but deactivating.
Chlorine (at C4): Ortho, para-directing, but deactivating.
Analysis of Directing Effects: The methoxy group is a powerful ortho, para-director and activator, while the fluorine and chlorine atoms are deactivating ortho, para-directors. Nitration will preferentially occur at positions activated by the methoxy group and least deactivated by the halogens. The position ortho to the methoxy group and meta to the chlorine is the most likely site for nitration.
Strategies for Improving Regioselectivity:
Parameter
Recommendation
Rationale
Temperature
Maintain low temperatures (0 °C to 10 °C).
At lower temperatures, the reaction is more selective, favoring the thermodynamically more stable product and reducing the formation of undesired isomers.[3]
Nitrating Agent
Use a milder nitrating agent if selectivity is poor.
While mixed acid (HNO₃/H₂SO₄) is standard, consider alternatives like acetyl nitrate for potentially higher selectivity in sensitive substrates.
Reaction Time
Monitor the reaction closely (e.g., by TLC or GC).
Over-extending the reaction time can lead to dinitration or other side reactions. Quench the reaction as soon as the starting material is consumed.
Step 4: Methoxylation via Nucleophilic Aromatic Substitution (SNAr)
Q4: I am attempting to introduce the methoxy group via SNAr on a suitable precursor, but the reaction is sluggish or fails. What factors are critical for a successful SNAr reaction in this system?
A4: A successful Nucleophilic Aromatic Substitution (SNAr) reaction requires a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like a halogen).
Key Factors for Successful SNAr:
Activating Group: The presence of a nitro group ortho or para to the halogen is essential to activate the ring for nucleophilic attack.
Leaving Group: Fluorine is generally a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which helps stabilize the intermediate Meisenheimer complex.
Nucleophile and Base: Sodium methoxide is a common and effective nucleophile. Ensure it is anhydrous, as water can lead to unwanted side reactions.
Solvent: A polar aprotic solvent such as DMF or DMSO is typically used to dissolve the reagents and facilitate the reaction.[4]
Experimental Protocol: Methoxylation of 1-Chloro-4,5-difluoro-2-nitrobenzene
To a stirred solution of 1-Chloro-4,5-difluoro-2-nitrobenzene (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 to 1.5 eq) portion-wise at room temperature.
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
Upon completion, cool the mixture to room temperature and carefully quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or vacuum distillation.[5]
Part 3: General FAQs
Q5: How can I effectively purify the final product, 1-Chloro-4,5-difluoro-2-methoxybenzene?
A5: The final product is a liquid at room temperature.[6] Purification can be achieved through:
Vacuum Distillation: This is the preferred method for purifying liquid products with relatively high boiling points, as it effectively separates the product from non-volatile impurities and residual solvent.[5]
Column Chromatography: If distillation is not sufficient to separate closely boiling impurities, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.[5]
Q6: What are the key safety considerations during this synthesis?
A6: Several steps in this synthesis involve hazardous reagents and conditions:
Diazonium Salts: These are potentially explosive and should be handled with care, always kept at low temperatures, and never isolated in a dry state.
Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.
Solvents: Handle organic solvents in a fume hood and be aware of their flammability.
Pressure Build-up: The Sandmeyer reaction can evolve nitrogen gas. Ensure the reaction vessel is appropriately vented.
References
Benchchem. (n.d.). Technical Support Center: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene.
Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 481-486. Retrieved from [Link]
GalChimia. (2017, September 1). Reaction Optimization: Case Study 1. Retrieved from [Link]
CN104119238B. (2016). A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline. Google Patents.
Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Reactions of Difluoromethoxy and Chlorodifluoromethoxy Derivatives of Benzene. Retrieved from [Link]
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
PMC - NIH. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]
Technical Support Center: Troubleshooting 2-Chloro-4,5-difluoroanisole Cross-Coupling
Welcome to the Advanced Technical Support Center for polyhalogenated arene functionalization. 2-Chloro-4,5-difluoroanisole is a highly functionalized scaffold utilized in pharmaceutical and agrochemical development. Whil...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for polyhalogenated arene functionalization. 2-Chloro-4,5-difluoroanisole is a highly functionalized scaffold utilized in pharmaceutical and agrochemical development. While the carbon-chlorine (C–Cl) bond is the kinetically favored site for palladium-catalyzed oxidative addition due to its lower Bond Dissociation Energy (BDE)[1], the presence of highly electronegative fluorine atoms at positions 4 and 5 significantly alters the electronic landscape of the ring. This unique electronic environment frequently leads to competing side reactions.
This guide provides mechanistic troubleshooting, self-validating protocols, and actionable solutions to maximize chemoselectivity.
To effectively troubleshoot, we must first map the divergent pathways that lead to side-product formation during the cross-coupling of 2-Chloro-4,5-difluoroanisole.
Catalytic cycle of 2-Chloro-4,5-difluoroanisole coupling and divergent side-reaction pathways.
Diagnostic FAQ: Mechanistic Troubleshooting
Q1: My GC-MS shows a significant peak at [M-34] (loss of chlorine, replaced by hydrogen). Why is this happening?Cause: This is protodehalogenation (hydrodechlorination). After the Pd(0) catalyst undergoes oxidative addition into the C–Cl bond, the resulting Pd(II)-aryl complex is intercepted by a hydride source before transmetalation can occur[2]. This hydride typically originates from β-hydride elimination of alkoxide bases, protic solvents (like methanol or ethanol), or trace water[3]. The resulting Pd–H species undergoes rapid reductive elimination, yielding the des-chloro byproduct (3,4-difluoroanisole)[4].
Solution: Eliminate all hydride sources. Switch from alkoxide bases to anhydrous inorganic bases (e.g., K₃PO₄ or Cs₂CO₃)[5]. Replace protic or reducible solvents with rigorously degassed, aprotic solvents like Toluene or 1,4-Dioxane[6].
Q2: I am detecting a byproduct with a mass corresponding to [M + Nucleophile - 19]. What is the mechanism behind this?Cause: You are observing Nucleophilic Aromatic Substitution (SNAr) of the fluorine atoms. Fluorine is highly electronegative, and having two adjacent fluorine atoms at positions 4 and 5 severely depletes the electron density of the aromatic ring[7]. If you are using strong nucleophiles (such as NaOtBu, KOH, or primary amines) at elevated temperatures, they will attack the activated C–F bond, forming a stabilized Meisenheimer complex, followed by the expulsion of a fluoride ion[8].
Solution: Mitigate nucleophilicity. Use weaker, sterically hindered bases (e.g., K₂CO₃) and strictly maintain reaction temperatures below 80°C to avoid crossing the thermodynamic activation barrier for SNAr.
Q3: Despite using only 1.0 equivalent of boronic acid, I am observing overfunctionalization (difunctionalization at the C-F bond). How do I restrict coupling to the C-Cl bond?Cause: This is a phenomenon known as "ring-walking" or exhaustive functionalization. When using extremely bulky, electron-rich ligands (e.g., tBu₃P or IPr), the 12-electron Pd(0) species that forms after the first reductive elimination remains strongly coordinated to the π-system of your newly mono-coupled product[9]. Because dissociation is sterically hindered and slow, the Pd catalyst simply "walks" around the ring and initiates a secondary oxidative addition into the C–F bond[9].
Solution: Facilitate catalyst dissociation. Add a strong π-coordinating additive like DMSO (1–5% v/v) to the solvent mixture to displace the Pd catalyst from the product[9]. Alternatively, step down the steric bulk of your ligand (e.g., switch from tBu₃P to XPhos).
Parameter Optimization Matrix
The following table summarizes the quantitative and qualitative impact of reaction parameters on the three primary failure modes.
Reaction Parameter
Impact on Protodehalogenation
Impact on SNAr (F-Displacement)
Impact on Overfunctionalization (Ring-Walking)
Recommended Optimization
Base Selection
Alkoxides (NaOtBu) donate hydrides via β-elimination.
>80°C provides thermodynamic energy for C-F cleavage.
Higher temps increase secondary C-F oxidative addition.
60°C – 80°C (Strict thermal control).
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following Suzuki-Miyaura coupling protocol incorporates built-in In-Process Controls (IPCs) to validate the absence of side reactions in real-time.
Objective: Chemoselective mono-arylation of 2-Chloro-4,5-difluoroanisole at the C2 position.
Toluene / DMSO (20:1 v/v, rigorously degassed via freeze-pump-thaw)
Step-by-Step Methodology:
Inert Atmosphere Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar. Add the anhydrous K₃PO₄. Evacuate and backfill with Argon three times. Causality: Removing atmospheric oxygen prevents the homocoupling of the boronic acid, a common side reaction that consumes your coupling partner[5].
Reagent Loading: Under a positive flow of Argon, add the 2-Chloro-4,5-difluoroanisole, arylboronic acid, and XPhos Pd G2.
Solvent Addition: Inject the degassed Toluene/DMSO mixture. Causality: Toluene prevents protodehalogenation by eliminating hydride sources[6], while the DMSO additive forces the Pd(0) catalyst to dissociate from the product, preventing exhaustive ring-walking[9].
Reaction Initiation: Heat the reaction mixture to 75°C. Causality: Maintaining the temperature strictly below 80°C suppresses the thermodynamic activation required for SNAr at the C-F bonds[8].
Self-Validation Check (IPC at 1.5 Hours): Extract a 50 µL aliquot, dilute in EtOAc, filter through a silica plug, and analyze via GC-MS.
Validation Check A (Protodehalogenation): If m/z = [M-34] is detected at >2% area, water/hydride contamination is present. Action: Immediately halt, add 4Å molecular sieves, and verify solvent anhydrousness.
Validation Check B (SNAr): If m/z = [M+Nucleophile-19] is detected, base-driven SNAr is occurring. Action: Quench the reaction and restart, verifying that the K₃PO₄ is free of hydroxide impurities.
Validation Check C (Ring-Walking): If m/z = [M+Aryl-19] is detected, overfunctionalization is occurring. Action: Increase the DMSO co-solvent ratio to 10:1 to force Pd dissociation.
Workup: Upon complete consumption of the starting material (typically 4-6 hours), cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove palladium black and inorganic salts. Concentrate under reduced pressure.
References
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC.
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews. American Chemical Society (ACS).
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC.
minimizing hydrodehalogenation side products in palladium c
Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem.
A mechanistic investigation of hydrodehalogenation using ESI-MS. Royal Society of Chemistry (RSC).
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics. American Chemical Society (ACS).
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
Technical Support Center: Purification Challenges of 1-Chloro-4,5-difluoro-2-methoxybenzene
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the isolation of highly substituted halo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the isolation of highly substituted halo-anisoles.
The purification of 1-Chloro-4,5-difluoro-2-methoxybenzene (CAS: 1261598-22-4) presents a unique set of physicochemical challenges. The intense electron-withdrawing nature of the halogen triad (one chlorine, two fluorines) drastically alters the electron density of the aromatic ring, leading to unexpected chromatographic behaviors and side reactions. This guide is designed to move beyond basic textbook procedures, providing you with causality-driven, self-validating troubleshooting protocols to ensure high-purity isolation.
Diagnostic Purification Workflow
Before selecting a purification method, it is critical to profile your crude mixture. The decision matrix below outlines the optimal path based on the specific impurities present in your reaction matrix.
Diagnostic workflow for 1-Chloro-4,5-difluoro-2-methoxybenzene purification.
Q: My GC-MS shows two peaks with the exact same mass (m/z 178.5), but they co-elute completely as a single spot on normal-phase silica gel TLC. How can I separate these regioisomers?
The Causality: You are dealing with regioisomeric impurities (e.g., 1-chloro-3,4-difluoro-2-methoxybenzene) generated during the electrophilic aromatic substitution steps of your synthesis[1]. Because polyhalogenated anisoles have highly delocalized electron clouds, the positional shift of a fluorine atom barely alters the overall molecular dipole moment. Consequently, their binding affinity to the polar silanol groups of normal-phase silica is virtually identical, leading to unavoidable co-elution[2].
The Solution: Switch to Reverse-Phase Preparative High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase. The hydrophobic C18 chains differentiate isomers based on subtle differences in their lipophilicity (LogP) and molecular shape, rather than polarity[2].
Protocol 1: RP-HPLC Separation of Halogenated Anisole Isomers
Sample Preparation: Dissolve the crude mixture in the mobile phase starting conditions (e.g., 50:50 Acetonitrile:Water). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
Column Selection: Use a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm particle size).
Gradient Elution: Start at 40% Acetonitrile (MeCN) in Water. Ramp to 80% MeCN over 20 minutes. Mechanistic Note: The shallow gradient allows the hydrophobic interactions between the C18 chains and the slightly different spatial arrangements of the halogens to resolve the isomers.
Detection: Monitor UV absorbance at 254 nm and 280 nm.
Self-Validation (Carryover Check): Immediately following the collection of the product peak, inject a blank solvent sample. If a peak appears at the product's retention time, the column is saturated; flush with 100% MeCN for 15 minutes before the next run to guarantee the integrity of subsequent fractions.
Issue 2: Demethylation During Chromatography
Q: After running my crude compound through a silica gel column, my yield dropped significantly, and I isolated a highly polar byproduct. What happened?
The Causality: Your compound underwent partial demethylation on the column. The methoxy group on highly electron-deficient aromatic rings is susceptible to cleavage. The slightly acidic silanol sites on standard silica gel (pH ~4.5-5.5), combined with trace moisture, act as a mild Brønsted/Lewis acid catalyst. This cleaves the ether linkage to form 2-chloro-4,5-difluorophenol[3].
The Solution: You must perform an acid-base extraction prior to chromatography to remove pre-existing phenolic impurities, and optionally deactivate your silica gel with 1% Triethylamine to prevent on-column degradation[3].
Acid-base extraction mechanism for separating phenolic impurities from anisoles.
Protocol 2: Acid-Base Extraction for Phenol Removal
Dissolution: Dissolve the crude 1-Chloro-4,5-difluoro-2-methoxybenzene in a non-polar organic solvent (e.g., diethyl ether or dichloromethane)[3].
Alkaline Wash: Transfer to a separatory funnel. Add an equal volume of 1M NaOH. Shake vigorously and vent. Mechanistic Note: The NaOH deprotonates the phenolic impurity, converting it into a highly water-soluble sodium phenoxide salt, driving it into the aqueous layer[3].
Separation: Allow the layers to separate. Drain the aqueous layer into a secondary flask.
Organic Wash: Wash the organic layer with saturated NaCl (brine) to remove residual water and break any emulsions, then dry over anhydrous Na₂SO₄.
Self-Validation (Phenol Confirmation): Take the isolated aqueous layer and add 1M HCl dropwise until the pH is < 3. The appearance of a cloudy white precipitate confirms the successful extraction of the phenolic impurity. If the solution remains clear, the impurity was not phenolic.
Issue 3: Inseparable Liquid Mixtures at Scale
Q: I need to purify 50 grams of this compound. HPLC is too tedious. I tried vacuum distillation, but the purity didn't improve. Why?
The Causality: Separation by boiling point relies on Raoult's Law and the difference in vapor pressures[3]. The boiling points of polyhalogenated anisole regioisomers are typically within 1–3 °C of each other. A standard short-path distillation setup only provides 1 to 2 theoretical plates, which is mathematically insufficient to resolve compounds with such similar vapor pressures[4]. Furthermore, excessive thermal stress can lead to degradation[4].
The Solution: Employ fractional vacuum distillation using a spinning band distillation column . This specialized equipment can provide up to 100+ theoretical plates, allowing for the sharp fractionation of isomers with boiling points that differ by as little as 1 °C. Ensure the system is under high vacuum (1-20 mmHg) to lower the boiling point and prevent thermal degradation[4].
Quantitative Purification Parameters
To assist in your experimental design, refer to the summarized physicochemical and purification parameters below:
Parameter
Value / Recommendation
Mechanistic Rationale
Molecular Weight
178.54 g/mol
Identical across regioisomers; standard MS cannot differentiate without MS/MS fragmentation.
Boiling Point (Est.)
~190-205 °C (760 mmHg)
High BP requires vacuum distillation (1-20 mmHg) to prevent thermal degradation[4].
HPLC Stationary Phase
C18 (Octadecylsilane)
Differentiates isomers based on lipophilicity and shape rather than dipole moment[2].
Silica Gel Deactivation
1% Triethylamine (v/v)
Neutralizes acidic silanol sites to prevent acid-catalyzed demethylation of the anisole[3].
Extraction pH
pH > 12 (using 1M NaOH)
Ensures complete deprotonation of fluorinated phenols (pKa ~7-8) into the aqueous phase[3].
References
Technical Support Center: Purification of Substituted Anilines | BenchChem | 4
Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenation | Royal Society of Chemistry (RSC) | 1
Technical Support Center: Resolving Steric Hindrance in 1-Chloro-4,5-difluoro-2-methoxybenzene Substitution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and researchers through the complexities of functionalizing highly substituted haloarenes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and researchers through the complexities of functionalizing highly substituted haloarenes.
The molecule 1-Chloro-4,5-difluoro-2-methoxybenzene presents a classic dichotomy in synthetic chemistry. While the fluorine atoms at C4 and C5 electronically activate the ring, the methoxy group at C2 creates severe steric hindrance (the ) around the C1 chlorine. Attempting a standard nucleophilic aromatic substitution (SNAr) on this substrate will typically result in the displacement of the highly activated fluorines rather than the chlorine.
Therefore, to selectively substitute the C1 chlorine with an amine (C–N coupling), palladium-catalyzed is the mandatory pathway[1]. However, the bulky ortho-methoxy group impedes the oxidative addition of palladium and the subsequent amine coordination. This guide provides field-proven, self-validating protocols to overcome these steric barriers.
The Causality of the ortho-Methoxy Effect
In standard Buchwald-Hartwig aminations using (like PPh3 or BINAP), the ortho-methoxy group physically blocks the trajectory for the incoming palladium(0) species[2]. Even if oxidative addition occurs, the resulting Pd(II) complex is sterically congested, which prevents the amine from coordinating and deprotonating effectively. This stalling often leads to catalyst decomposition or unwanted beta-hydride elimination (yielding a hydrodehalogenated byproduct)[1].
To resolve this, we must use dialkylbiaryl phosphine ligands (Buchwald ligands) such as [3]. The unique architecture of these ligands provides a single, highly active coordination site. The lower ring of the biphenyl system interacts with the Pd center, preventing unwanted cyclometalation. Meanwhile, the massive steric bulk of the ligand forces the Pd(II) intermediates close together, paradoxically accelerating the step despite the ortho-methoxy group[4].
Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks and ligand-accelerated steps.
Quantitative Data: Ligand Optimization
To empirically validate the choice of ligand, consider the following for the amination of ortho-methoxy aryl chlorides with primary amines at 80°C[5].
Ligand System
Catalyst Loading
Base
Conversion Time
Yield (%)
Primary Byproduct
PPh3
5 mol%
NaOtBu
24 h
< 5%
Unreacted starting material
BINAP
5 mol%
NaOtBu
24 h
15%
Hydrodehalogenation
RuPhos
2 mol%
NaOtBu
12 h
78%
Trace reduction
BrettPhos
1 mol%
NaOtBu
4 h
94%
None detected
Experimental Protocol: Step-by-Step Methodology
To ensure a self-validating system, this protocol utilizes a BrettPhos Pd G3 precatalyst . Precatalysts ensure a strict 1:1 Ligand:Palladium ratio and rapid generation of the active Pd(0) species, which is critical for hindered substrates[5].
Glovebox Assembly: In a nitrogen-filled glovebox, add the BrettPhos Pd G3 (1.0 mol%) and NaOtBu (1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
Substrate Addition: Add 1-Chloro-4,5-difluoro-2-methoxybenzene (1.0 mmol) and the amine (1.2 mmol). If the substrates are liquid, add them via microsyringe after the solvent.
Solvent Introduction: Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration. Seal the vial with a Teflon-lined cap.
Heating: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 80°C. Stir vigorously (800 rpm) for 4 hours.
Reaction Monitoring: Monitor the reaction via GC-MS or LC-MS. The disappearance of the C1-chlorine peak validates successful oxidative addition.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.
Logical troubleshooting workflow for resolving stalled amination reactions.
Frequently Asked Questions (FAQs)
Q: Why am I seeing hydrodehalogenation (reduction of C–Cl to C–H) instead of the desired amination?A: This occurs when beta-hydride elimination from the coordinated amine outcompetes reductive elimination[1]. The ortho-methoxy group slows down reductive elimination by forcing the amine and aryl groups into unfavorable conformations. Switching to a bulkier ligand like BrettPhos forces the intermediates into a reactive geometry, accelerating reductive elimination and outcompeting the side reaction[5].
Q: Can I use SNAr instead of Pd-catalyzed coupling to replace the chlorine?A: No. In 1-Chloro-4,5-difluoro-2-methoxybenzene, the fluorine atoms at positions 4 and 5 are highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent halogens. SNAr will preferentially displace the fluorines. Palladium catalysis is strictly required to chemoselectively target the C–Cl bond[2].
Q: My amine nucleophile contains a base-sensitive functional group. Can I avoid NaOtBu?A: Yes. While NaOtBu is the standard for Buchwald-Hartwig aminations, it can cause side reactions (e.g., ester hydrolysis or enolization). You can substitute it with like Cs2CO3 or K3PO4. However, because these bases are less soluble, you must increase the reaction temperature to 100°C and ensure vigorous stirring to facilitate the heterogeneous deprotonation step[6].
Q: Does the methoxy group coordinate to the Palladium and poison the catalyst?A: While oxygen can weakly coordinate to Pd, the dialkylbiaryl phosphine ligands are designed to be highly electron-rich and sterically demanding. This effectively outcompetes the ortho-methoxy group for coordination space, preventing catalyst poisoning[4].
ACS Publications. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook". acs.org. [Link]
ACS Publications. "Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex". acs.org. [Link]
National Institutes of Health (PMC). "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability". nih.gov.[Link]
ACS Publications. "The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions". acs.org. [Link]
catalyst poisoning in reactions involving 1-Chloro-4,5-difluoro-2-methoxybenzene
Technical Support Center: Overcoming Catalyst Poisoning in 1-Chloro-4,5-difluoro-2-methoxybenzene Couplings Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Overcoming Catalyst Poisoning in 1-Chloro-4,5-difluoro-2-methoxybenzene Couplings
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that coupling highly functionalized aryl chlorides like 1-Chloro-4,5-difluoro-2-methoxybenzene presents a unique matrix of catalytic challenges. The combination of an unreactive C–Cl bond, electron-withdrawing fluorine atoms, and a coordinative ortho-methoxy group creates a perfect storm for palladium catalyst deactivation.
This guide abandons generic advice to provide you with field-proven, mechanistically grounded solutions. Here, we dissect the causality behind catalyst failure and provide self-validating protocols to ensure your cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig) remain robust and reproducible.
Part 1: Systemic Failure Modes & Quantitative Thresholds
Catalyst poisoning is rarely a single event; it is a thermodynamic trap where the palladium catalyst is sequestered into an off-cycle resting state or irreversibly degraded[1]. To troubleshoot effectively, you must understand the quantitative thresholds of these deactivation pathways.
Table 1: Quantitative Data on Catalyst Deactivation Factors
Deactivation Factor
Inhibitory Species
Critical Threshold (est.)
Mechanistic Consequence
Mitigation Strategy
Halide Accumulation
Cl⁻
> 0.1 M
Shifts equilibrium away from transmetalation; forms unreactive anionic Pd complexes[2].
Add Ag(I) salts (e.g., Ag₂CO₃) as stoichiometric halide scavengers[3].
Substrate Chelation
ortho-Methoxy group
Stoichiometric (1:1 with Pd)
Displaces phosphine ligands to form a stable, off-cycle metallacycle[1].
Irreversible Pd–S bond formation; blocks active coordination sites[5].
Rigorous reagent purification; use scavenger resins prior to reaction.
Thermal Degradation
Unligated Pd(0)
T > 100 °C (ligand dep.)
Agglomeration into inactive "Palladium Black" nanoparticles[5].
Lower reaction temperature; optimize Ligand-to-Pd ratio (typically 2:1 to 4:1).
Part 2: Diagnostic Workflow for Catalyst Deactivation
When your reaction stalls, randomly changing solvents or ligands wastes time and material. Use the logical workflow below to isolate the specific poisoning mechanism.
Logical troubleshooting workflow for diagnosing and mitigating palladium catalyst deactivation.
Part 3: Self-Validating Experimental Protocol
To definitively overcome the challenges of 1-Chloro-4,5-difluoro-2-methoxybenzene, we must employ a self-validating system. This protocol for a Suzuki-Miyaura cross-coupling includes built-in controls and kinetic sampling to immediately identify if a failure is due to thermodynamic poisoning or kinetic slowness.
Objective: Achieve >95% conversion while actively preventing methoxy-chelation and chloride-induced catalyst poisoning.
Causality & Design Choices:
Ligand Choice (XPhos): Traditional ligands like PPh₃ fail here[4]. We use XPhos because its extreme steric bulk prevents the ortho-methoxy group of our substrate from displacing the ligand and chelating the palladium center[1].
Halide Scavenger (Ag₂CO₃): Aryl chlorides release Cl⁻ upon oxidative addition. High Cl⁻ concentrations poison the catalyst by blocking the transmetalation step[2]. Silver carbonate abstracts the chloride, precipitating insoluble AgCl and driving the catalytic cycle forward[3].
Step-by-Step Methodology:
System Setup & Controls:
Test Reaction: In a nitrogen-filled glovebox, charge a Schlenk tube with 1-Chloro-4,5-difluoro-2-methoxybenzene (1.0 mmol), arylboronic acid (1.5 mmol), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), anhydrous K₃PO₄ (2.0 mmol), and Ag₂CO₃ (0.5 mmol).
Self-Validation Control: Set up an identical parallel tube omitting the aryl chloride. This validates whether your boronic acid is undergoing base-catalyzed protodeboronation or homocoupling independent of the Pd-cycle.
Solvent Addition: Add 5.0 mL of rigorously degassed THF/H₂O (10:1 v/v).
Causality: Water is strictly required to form the reactive boronate intermediate, but dissolved oxygen will rapidly oxidize the electron-rich XPhos ligand, simulating catalyst poisoning[5].
Kinetic Monitoring (The Validation Step): Heat the reaction to 65 °C.
At t = 30 min, extract a 50 µL aliquot under N₂, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.
Interpretation: If conversion is <10% but no Palladium Black is observed, the oxidative addition is kinetically slow (consider switching to a more electron-rich ligand like BrettPhos). If conversion stalls at 40% and a black precipitate forms, the catalyst has died due to thermal degradation or unmitigated halide poisoning[5].
Workup: Upon completion (typically 2–4 hours), filter the mixture through a pad of Celite to remove AgCl and Pd residues, then purify via standard silica gel chromatography.
Part 4: Deep-Dive Troubleshooting FAQs
Q1: My reaction stalls at 30% conversion and the solution turns from yellow to black. What is happening mechanically?A1: The formation of a black precipitate is "Palladium Black," indicating irreversible catalyst decomposition[5]. Mechanistically, this occurs when the Pd(0) intermediate remains unligated for too long. In the case of 1-Chloro-4,5-difluoro-2-methoxybenzene, if the chloride ions accumulate, they shift the equilibrium away from transmetalation[2]. The stalled Pd(II) complex eventually undergoes reductive elimination without coupling, releasing bare Pd(0) which rapidly agglomerates into inactive nanoparticles.
Q2: How exactly does the ortho-methoxy group act as a catalyst poison?A2: While methoxy groups are electronically activating (donating), they are coordinatively dangerous. After the palladium catalyst inserts into the C–Cl bond (oxidative addition), the oxygen lone pairs of the adjacent methoxy group can coordinate to the electrophilic Pd(II) center. This forms a highly stable, 5- or 6-membered metallacycle. This chelation displaces the phosphine ligand, trapping the catalyst in an off-cycle resting state that cannot undergo transmetalation[1].
Q3: Why are traditional phosphine ligands (e.g., PPh₃, dppf) completely ineffective for this specific substrate?A3: Aryl chlorides possess a much higher bond dissociation energy (~96 kcal/mol) compared to aryl bromides or iodides. Traditional ligands like PPh₃ are neither electron-rich enough to force the palladium into the difficult C–Cl bond, nor are they sterically bulky enough to prevent the aforementioned methoxy-chelation[4]. Dialkylbiaryl monophosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are mandatory here to lower the activation barrier and physically block substrate chelation.
Q4: Can the addition of silver salts really revive a dead catalytic cycle?A4: Yes, but it must be added proactively. Silver(I) salts (like Ag₂CO₃ or AgOTf) act as stoichiometric halide abstractors. By reacting with the released chloride ions to form highly insoluble AgCl, they prevent chloride from outcompeting the transmetalating agent for the open coordination site on the palladium complex[3]. This effectively lowers the activation energy for the transmetalation step and prevents halide-induced poisoning[2].
References
Source: researchgate.
Source: researchgate.
Source: mit.
Source: acs.
Technical Support Center: Catalyst Poisoning in (2-Chlorophenyl)
A Comprehensive Guide to HPLC Method Development for the Purity Assessment of 1-Chloro-4,5-difluoro-2-methoxybenzene
This guide provides a detailed, in-depth technical comparison of various approaches to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Chloro-4,5-difluoro-2-methox...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed, in-depth technical comparison of various approaches to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Chloro-4,5-difluoro-2-methoxybenzene. As a halogenated aromatic compound, this analyte presents unique challenges and opportunities in chromatographic separation. This document will navigate the logical progression of method development, from initial screening to final optimization, grounded in scientific principles and practical expertise.
The Analytical Challenge: Understanding the Analyte
1-Chloro-4,5-difluoro-2-methoxybenzene is a non-polar, hydrophobic molecule. This inherent hydrophobicity makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), a technique that separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[1][2] The aromatic ring and halogen substituents can also participate in π-π and other secondary interactions, which can be exploited to enhance selectivity.[3][4] The primary goal is to develop a stability-indicating method capable of separating the main compound from any potential process impurities and degradation products.[5][6]
Strategic Approach to Method Development: A Multi-faceted Comparison
A systematic and logical approach is paramount for efficient and effective HPLC method development. The process begins with a broad screening of conditions and progressively narrows down to the optimal parameters.
The initial phase involves screening different columns and mobile phases to identify the most promising starting conditions. This "scouting" phase is crucial for understanding the retention behavior of the analyte and its potential impurities.[7]
Column Selection: A Comparative Overview
The choice of the stationary phase is the most critical factor influencing selectivity in HPLC.[8] For a non-polar analyte like 1-Chloro-4,5-difluoro-2-methoxybenzene, several reversed-phase columns are viable options.
C18 (Octadecylsilane): This is the most common and versatile reversed-phase column, offering strong hydrophobic retention.[9][10] It serves as the primary choice for initial screening due to its broad applicability.
C8 (Octylsilane): With a shorter alkyl chain than C18, C8 columns provide less hydrophobic retention, which can be advantageous if the analyte is too strongly retained on a C18 column.[3]
Phenyl Phases: These columns contain phenyl groups bonded to the silica support. They offer alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can be particularly useful for separating aromatic isomers or compounds with similar hydrophobicity.[3][11]
Pentafluorophenyl (PFP) Phases: PFP columns provide unique selectivity due to a combination of hydrophobic, aromatic, and dipole-dipole interactions. The electron-deficient fluorinated rings can interact differently with halogenated analytes compared to standard phenyl or alkyl phases.[11][12]
Mobile Phase Screening: Elution and Selectivity
The mobile phase in RP-HPLC typically consists of a mixture of water (or an aqueous buffer) and a miscible organic solvent.[1][13] The choice of organic modifier and the use of buffers can significantly impact retention and peak shape.
Organic Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.[14]
Acetonitrile: Generally provides lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[14]
Methanol: Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[15] It is often a good choice to try when ACN does not provide the desired separation.
Buffers and pH: While 1-Chloro-4,5-difluoro-2-methoxybenzene is a neutral compound, the presence of acidic or basic impurities necessitates pH control to ensure consistent ionization states and, therefore, reproducible retention times.[16] A low pH mobile phase (e.g., using formic acid or phosphoric acid) is often a good starting point to suppress the ionization of any acidic silanol groups on the silica-based stationary phase, which can lead to improved peak shape for basic impurities.[15]
Caption: The logical flow for optimizing the HPLC method parameters.
The gradient slope and duration are critical for achieving optimal resolution.
[17]* Shallow Gradient: A shallower gradient (a smaller change in organic solvent percentage per unit of time) will increase the run time but generally improves the resolution between closely eluting peaks.
Isocratic Hold: If impurities are eluting very close to the main peak, an isocratic hold at a specific mobile phase composition can be introduced to enhance their separation.
Flow Rate: Decreasing the flow rate can improve separation efficiency (increase the number of theoretical plates), but it also increases the analysis time. A balance must be struck between resolution and throughput.
Temperature: Increasing the column temperature typically decreases the viscosity of the mobile phase, leading to lower backpressure and often sharper peaks. It can also alter the selectivity of the separation.
Forced Degradation Studies: Ensuring a Stability-Indicating Method
To ensure the developed method is stability-indicating, forced degradation studies are essential. [5][18]This involves subjecting the analyte to various stress conditions to generate potential degradation products and confirming that the method can separate them from the parent compound.
[6][19]
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: 80°C for 48 hours.
Photolytic Degradation: Exposure to UV and visible light (1.2 million lux hours and 200 watt-hours/m²).
[6][20]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [19][20]The chromatograms from the stressed samples should be evaluated for peak purity of the main component and the resolution of any degradation products.
Method Validation: Demonstrating Reliability
Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R1) and/or USP guidelines to demonstrate its suitability for its intended purpose.
[21][22][23]
Key Validation Parameters:
[24][25]
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion and Final Recommended Method
Through a systematic process of screening, optimization, and validation, a robust and reliable HPLC method for the purity determination of 1-Chloro-4,5-difluoro-2-methoxybenzene can be developed. The use of a Phenyl stationary phase with an optimized acetonitrile and water gradient provides a powerful tool for separating the main component from its potential impurities and degradation products. This guide provides the framework and rationale for developing such a method, ensuring scientific integrity and regulatory compliance.
References
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. Retrieved from [Link]
Reversed-phase chromatography. (2023, November 29). Wikipedia. Retrieved from [Link]
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Technology Networks. Retrieved from [Link]
Forced Degradation Testing. (n.d.). SGS. Retrieved from [Link]
Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. Retrieved from [Link]
HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]
HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. Retrieved from [Link]
Hisada, Y., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(45), 10565-10571. Retrieved from [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]
Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific. Retrieved from [Link]
Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. (2012, July 26). IntechOpen. Retrieved from [Link]
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
Column Selection for HPLC Method Development. (2016, March 15). LCGC International. Retrieved from [Link]
Lores, E. M., Meekins, D. C., & Moseman, R. F. (1980). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 18(11), 583-587. Retrieved from [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. Retrieved from [Link]
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Retrieved from [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 10). Pharmaceutical Technology. Retrieved from [Link]
HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved from [Link]
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI. Retrieved from [Link]
Optimizing a mobile phase gradient for peptide purification using flash column chromatography. (2023, January 31). Biotage. Retrieved from [Link]
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]
Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt. (2022, May 13). MDPI. Retrieved from [Link]
A Quality by Design Approach to Rapid Analytical HPLC Method Development. (n.d.). Fusion QbD. Retrieved from [Link]
HPLC Method Development. (n.d.). Obrnuta faza. Retrieved from [Link]
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2020). PMC. Retrieved from [Link]
Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). IJRR, International Journal of Research and Review. Retrieved from [Link]
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
HPLC Method Development: From Beginner to Expert Part 2. (2024, March 28). Agilent. Retrieved from [Link]
A Researcher's Guide to the Infrared Spectrum of 1-Chloro-4,5-difluoro-2-methoxybenzene
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy peaks for the characterization of 1-Chloro-4,5-difluoro-2-methoxybenzene. Designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy peaks for the characterization of 1-Chloro-4,5-difluoro-2-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of peaks to explain the underlying vibrational principles and offers a comparative perspective for robust compound identification.
The Significance of Infrared Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of various functional groups. For a multi-substituted benzene derivative like 1-Chloro-4,5-difluoro-2-methoxybenzene, IR spectroscopy is an indispensable tool for confirming its structure and purity.
Predicted Infrared Absorption Profile of 1-Chloro-4,5-difluoro-2-methoxybenzene
The structure of 1-Chloro-4,5-difluoro-2-methoxybenzene incorporates several key functional groups and structural motifs, each with characteristic IR absorption bands. Understanding these individual contributions is crucial for interpreting the full spectrum.
Aromatic hydrocarbons display C-H stretching vibrations in the region of 3100-3000 cm⁻¹ and in-ring C-C stretching vibrations at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][2][3] The substitution pattern on the benzene ring also gives rise to characteristic overtone bands in the 2000-1665 cm⁻¹ region and out-of-plane (oop) C-H bending bands between 900-675 cm⁻¹.[1][2][3]
The substituents on the benzene ring—chlorine, fluorine, and a methoxy group—each introduce unique vibrational signatures. The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ range.[1][3][4] Aromatic C-F stretching bands are generally found between 1400 and 1000 cm⁻¹. The C-O stretching of an aryl ether, such as the methoxy group in this molecule, results in a strong absorption typically between 1275-1200 cm⁻¹ for the asymmetrical stretch and 1075-1020 cm⁻¹ for the symmetrical stretch.
To obtain a high-quality FT-IR spectrum of 1-Chloro-4,5-difluoro-2-methoxybenzene, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Instrumentation:
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
For liquid samples, either KBr salt plates or a liquid sample cell (e.g., attenuated total reflectance - ATR).
Sample Preparation (Liquid Sample):
Ensure the sample of 1-Chloro-4,5-difluoro-2-methoxybenzene is pure and free of solvent, as residual solvents will show characteristic peaks in the IR spectrum.
If using KBr plates, place a small drop of the liquid sample onto one plate and gently press the second plate on top to create a thin film.
If using an ATR accessory, place a drop of the sample directly onto the ATR crystal.
Data Acquisition:
Background Scan: Before running the sample, perform a background scan to account for atmospheric CO₂ and water vapor, as well as any signals from the sample holder.
Sample Scan: Place the prepared sample in the spectrometer's sample compartment.
Parameters:
Scan Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
Data Processing: After acquisition, the spectrum should be baseline corrected and, if necessary, smoothed.
Comparative Analysis: Distinguishing from Similar Structures
The true power of IR spectroscopy lies in its ability to differentiate between structurally similar molecules. For instance, comparing the spectrum of 1-Chloro-4,5-difluoro-2-methoxybenzene with that of a related compound, such as 1,2,4,5-tetramethylbenzene, would highlight key differences. While both would exhibit aromatic C-H and C=C stretching, the spectrum of our target compound would be distinguished by the strong absorptions corresponding to the C-Cl, C-F, and aryl C-O stretches, which would be absent in the spectrum of the tetramethylbenzene analog.
The substitution pattern on the benzene ring is another critical aspect. The out-of-plane C-H bending vibrations are highly sensitive to the positions of substituents. For a 1,2,4,5-tetrasubstituted benzene ring, a characteristic pattern of absorption bands in the 900-675 cm⁻¹ region is expected.[5] This pattern would differ significantly from that of a mono-, di-, or tri-substituted benzene ring.[6][7]
Visualizing the Vibrational Landscape
To further understand the relationship between the molecular structure and its IR spectrum, a visual representation of the key functional groups and their expected vibrational regions is beneficial.
Figure 1. Key IR vibrational modes for 1-Chloro-4,5-difluoro-2-methoxybenzene.
Conclusion
The infrared spectrum of 1-Chloro-4,5-difluoro-2-methoxybenzene is predicted to be rich with information, providing a clear spectroscopic signature for its identification. By understanding the characteristic absorption frequencies of its constituent functional groups—the aromatic ring, the methoxy group, and the halogen substituents—researchers can confidently characterize this compound and differentiate it from other structurally related molecules. The combination of a robust experimental protocol and a thorough understanding of IR spectral theory ensures the integrity and reliability of the analytical results.
References
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved March 8, 2026, from [Link]
University of California, Davis. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved March 8, 2026, from [Link]
Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved March 8, 2026, from [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved March 8, 2026, from [Link]
Quimitube. (n.d.). Espectro IR: Aromáticos. Retrieved March 8, 2026, from [Link]
UCSC. (n.d.). IR Tables. Retrieved March 8, 2026, from [Link]
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved March 8, 2026, from [Link]
Oreate AI. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy. Oreate AI Blog. Retrieved March 8, 2026, from [Link]
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved March 8, 2026, from [Link]
University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved March 8, 2026, from [Link]
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved March 8, 2026, from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 8, 2026, from [Link]
Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved March 8, 2026, from [Link]
University of California, Davis. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 8, 2026, from [Link]
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved March 8, 2026, from [Link]
University of California, Davis. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
YouTube. (2023, August 31). interpretation of two sample infrared spectra. Retrieved March 8, 2026, from [Link]
National Institute of Standards and Technology. (n.d.). Benzene. NIST WebBook. Retrieved March 8, 2026, from [Link]
University of California, Davis. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
Unknown Source. (n.d.). The features of IR spectrum. Retrieved March 8, 2026, from [Link]
SpectraBase. (n.d.). 1,2,4,5-Tetramethylbenzene. Retrieved March 8, 2026, from [Link]
ResearchGate. (n.d.). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Retrieved March 8, 2026, from [Link]
A Comparative Guide to Validating Assay Methods for Fluorinated Methoxybenzene Intermediates
For Researchers, Scientists, and Drug Development Professionals Abstract Fluorinated methoxybenzene intermediates are critical building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The pr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated methoxybenzene intermediates are critical building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The precise and accurate determination of their purity and the quantification of impurities are paramount to ensure the safety and efficacy of the final products. This guide provides a comprehensive comparison of analytical methodologies for the validation of assay methods for these intermediates. We delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols. This document is designed to empower researchers and drug development professionals to select and validate the most appropriate analytical techniques for their specific needs, ensuring data integrity and regulatory compliance.
Introduction: The Criticality of Robust Assay Validation
The introduction of fluorine into methoxybenzene scaffolds can dramatically alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced metabolic stability and binding affinity. Consequently, fluorinated methoxybenzene intermediates are of significant interest in medicinal chemistry. However, their synthesis can result in a variety of impurities, including positional isomers, over-fluorinated or under-fluorinated analogues, and residual starting materials.
The validation of analytical procedures is a formal process to demonstrate that an analytical method is suitable for its intended purpose.[1][2] For pharmaceutical intermediates, this means the method must be able to accurately and precisely quantify the main component and detect any impurities that could affect the quality of the active pharmaceutical ingredient (API). Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for analytical method validation.[3][4][5][6] This guide will adhere to these principles, providing a practical framework for their implementation.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is contingent on the physicochemical properties of the analyte and the specific requirements of the assay (e.g., purity determination, impurity profiling, or quantitative analysis). Here, we compare the three most prevalent techniques for the analysis of fluorinated methoxybenzene intermediates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[7] For fluorinated methoxybenzene intermediates, which are often non-volatile and thermally labile, HPLC is frequently the method of choice.
Causality Behind Experimental Choices:
Stationary Phase: Reversed-phase columns, such as C18 and C8, are the most common starting points due to their broad applicability for moderately polar to non-polar compounds. However, for highly fluorinated compounds, specialized fluorinated phases (e.g., pentafluorophenyl - PFP) can offer unique selectivity and improved peak shape by leveraging fluorine-fluorine interactions.[8]
Mobile Phase: A mixture of water with an organic modifier like acetonitrile or methanol is typically used. The choice of organic modifier and the gradient profile are optimized to achieve adequate separation of the main component from its impurities. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape for acidic or basic analytes.
Detection: UV detection is the most common method, as the benzene ring provides a strong chromophore. The detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For lower molecular weight fluorinated methoxybenzene intermediates, GC can provide excellent separation efficiency and sensitivity.
Causality Behind Experimental Choices:
Injection Technique: Headspace GC is particularly useful for analyzing residual solvents without dissolving the sample, while direct liquid injection is suitable for the assay of the intermediate itself.[9]
Column Selection: The choice of a capillary column with a suitable stationary phase is critical. A non-polar phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for many aromatic compounds. For more polar analytes, a more polar phase may be required.
Detection: Flame Ionization Detection (FID) is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for quantification. Mass Spectrometry (MS) provides structural information and is invaluable for identifying unknown impurities.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁹F NMR, is an exceptionally specific and powerful tool for the analysis of fluorinated compounds.[11][12][13][14][15] It provides both qualitative and quantitative information without the need for a reference standard of the analyte itself.
Causality Behind Experimental Choices:
Quantitative NMR (qNMR): ¹⁹F qNMR is a primary analytical method that can be used to determine the absolute purity of a fluorinated methoxybenzene intermediate.[11] This is achieved by comparing the integral of the analyte's ¹⁹F signal to that of a certified internal standard of known concentration.[11][12]
Specificity: The large chemical shift range of ¹⁹F NMR and the sensitivity of the fluorine nucleus to its local electronic environment result in highly resolved spectra where signals from different fluorinated species rarely overlap.[15] This makes it an excellent tool for identifying and quantifying isomers and other structurally related impurities.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of each technique for the validation of assay methods for fluorinated methoxybenzene intermediates.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specificity
Good to Excellent. Can be challenging for co-eluting isomers.
Excellent, especially when coupled with MS.
Excellent, particularly ¹⁹F NMR for resolving fluorinated isomers.[11]
Linearity
Excellent over a wide concentration range.
Excellent over a wide concentration range.
Excellent, inherently linear response.
Accuracy
Excellent, typically with recovery of 98-102%.
Excellent, with similar recovery to HPLC.
Excellent, as it is a primary ratio method.
Precision
Excellent, with RSD < 2% for repeatability and intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Low (ng/mL to µg/mL range).
Very low (pg/mL to ng/mL range), especially with MS.
Higher than chromatographic methods, typically in the µg/mL range.
Robustness
Good, but sensitive to changes in mobile phase composition, pH, and temperature.[7]
Good, but sensitive to changes in carrier gas flow rate and temperature program.
Excellent, less affected by minor variations in experimental parameters.
Throughput
High.
High.
Moderate.
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the key steps for validating an assay method for a hypothetical fluorinated methoxybenzene intermediate, "F-Anisole." These protocols are based on ICH Q2(R1) guidelines.[1][2][4][6]
HPLC Method Validation Protocol
Objective: To validate a reversed-phase HPLC method for the determination of the purity of F-Anisole and to quantify a known impurity, "Impurity-A."
Methodology:
Specificity:
Inject solutions of F-Anisole, Impurity-A, and a placebo (all components of the sample matrix except the analyte and impurity).
Perform forced degradation studies on F-Anisole (acid, base, peroxide, heat, and light) to demonstrate that the method can separate the analyte from its degradation products.
Assess peak purity of the F-Anisole peak using a photodiode array (PDA) detector.
Linearity:
Prepare a series of at least five concentrations of F-Anisole and Impurity-A, typically ranging from 50% to 150% of the nominal concentration.
Inject each solution in triplicate.
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should be ≥ 0.999.[16]
Accuracy:
Prepare placebo samples spiked with F-Anisole and Impurity-A at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Analyze these samples in triplicate.
Calculate the percentage recovery for each level. Acceptance criteria are typically 98.0% to 102.0%.[17]
Precision:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the F-Anisole sample at 100% of the test concentration on the same day, with the same analyst and instrument.[2]
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Calculate the Relative Standard Deviation (RSD) for each set of measurements. The acceptance criterion is typically an RSD of ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
Determine the LOQ and LOD based on the signal-to-noise ratio (S/N). Typically, an S/N of 10 is used for LOQ and 3 for LOD.
Alternatively, determine from the standard deviation of the response and the slope of the calibration curve.
Robustness:
Deliberately vary critical method parameters one at a time, such as:
Mobile phase composition (e.g., ±2% organic)
Column temperature (e.g., ±5 °C)
Flow rate (e.g., ±0.1 mL/min)
pH of the mobile phase buffer (e.g., ±0.2 units)
Analyze the system suitability solution under each condition and evaluate the impact on parameters like retention time, resolution, and peak asymmetry. The method is considered robust if the results remain within the acceptance criteria.[18][19][20]
¹⁹F qNMR Method Validation Protocol
Objective: To validate a ¹⁹F qNMR method for the absolute purity determination of F-Anisole.
Methodology:
Specificity:
Acquire a ¹⁹F NMR spectrum of F-Anisole to identify the characteristic signals.
Analyze a sample containing F-Anisole and potential impurities to ensure that the signals used for quantification are free from overlap.[11]
Linearity:
Prepare a series of solutions with varying ratios of F-Anisole to a certified internal standard (e.g., trifluorotoluene).
Acquire ¹⁹F NMR spectra for each solution.
Plot the ratio of the integrals of the analyte and the internal standard against the known concentration ratio. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy:
Prepare a sample of F-Anisole with a known purity, as determined by a well-characterized reference material or by another validated orthogonal technique (e.g., mass balance).
Analyze this sample using the ¹⁹F qNMR method and compare the determined purity to the known value. The agreement should be within a predefined acceptance range (e.g., ±2.0%).
Precision:
Repeatability: Prepare and analyze at least six independent samples of F-Anisole on the same day.
Intermediate Precision: Repeat the repeatability study on a different day and with a different operator.
Calculate the RSD of the purity values. The acceptance criterion is typically an RSD of ≤ 1.0%.[11]
Robustness:
Evaluate the effect of small, deliberate variations in experimental parameters on the quantitative results. These can include:
Relaxation delay (D1)
Number of scans
Pulse angle
The results should not be significantly affected by these minor changes, demonstrating the method's reliability.[13]
Visualization of Workflows
HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation.
¹⁹F qNMR Method Validation Workflow
Caption: Workflow for ¹⁹F qNMR method validation.
Conclusion and Recommendations
The validation of assay methods for fluorinated methoxybenzene intermediates is a multi-faceted process that requires a deep understanding of both the chemistry of the analytes and the principles of analytical chemistry.
HPLC remains the workhorse for routine quality control due to its high throughput and sensitivity. Its validation should focus on demonstrating specificity through forced degradation studies and the use of a PDA detector.
GC is an excellent alternative for volatile intermediates, with GC-MS providing unparalleled impurity identification capabilities.
¹⁹F qNMR stands out as a powerful, primary method for purity assignment, offering exceptional specificity and accuracy without the need for a specific reference standard of the analyte. It is highly recommended for the characterization of reference materials and for orthogonal verification of chromatographic methods.
A combination of these techniques often provides the most comprehensive and reliable data. For instance, HPLC can be used for routine purity testing, while ¹⁹F qNMR can be employed to certify the purity of the primary reference standard used for the HPLC method. By carefully selecting and validating the appropriate analytical methods, researchers and drug development professionals can ensure the quality and consistency of their fluorinated methoxybenzene intermediates, ultimately contributing to the development of safe and effective medicines.
References
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Tawfeek, H. M., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8929231. [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Wang, Y., et al. (2019). Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection. Analyst, 144(10), 3298-3305. [Link]
ResearchGate. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
Mohamadi, K. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different dosage forms. Diva Portal. [Link]
Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. [Link]
Pharmaceutical Technology. (2025). Robustness in Analytical Methods Outlined. [Link]
Kumar, A., et al. (2015). Optimization and Validation of the SBSE–HPLC–FLD Method for the Determination of Priority Pollutants PAHs in Several Water Matrices. Water, Air, & Soil Pollution, 226(3), 61. [Link]
Santasania, C. T. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
IAEA. (2012). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole. [Link]
Rozet, E., et al. (2012). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 36, 1-13. [Link]
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
Martin, J. W., et al. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Environmental Science & Technology, 36(3), 459-465. [Link]
Gkorezis, P., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(17), 10168-10177. [Link]
Groher, F., et al. (2014). A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). Analytical and Bioanalytical Chemistry, 406(18), 4419-4427. [Link]
Nare, K. K., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 738. [Link]
Analytik Jena. (n.d.). Fast Fluorine Determination in Organic Matrices. [Link]
ChemRxiv. (2024). Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and Their Precursors. [Link]
Separation Science. (2023). GC/MS strategies for mutagenic impurities analysis. [Link]
Research Square. (2024). Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors. [Link]
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
Google Patents. (n.d.).
RSC Publishing. (2022). Identifying molecular fluorophore impurities in the synthesis of low-oxygen-content, carbon nanodots derived from pyrene. [Link]
Proper handling and disposal of halogenated aromatic building blocks are critical components of laboratory safety and environmental compliance. 1-Chloro-4,5-difluoro-2-methoxybenzene is a heavily fluorinated and chlorina...
Author: BenchChem Technical Support Team. Date: March 2026
Proper handling and disposal of halogenated aromatic building blocks are critical components of laboratory safety and environmental compliance. 1-Chloro-4,5-difluoro-2-methoxybenzene is a heavily fluorinated and chlorinated intermediate frequently utilized in medicinal chemistry and drug development. Because of its robust carbon-halogen bonds, it presents specific environmental persistence risks and must be strictly managed under halogenated organic waste protocols.
This guide provides authoritative, step-by-step methodologies for the segregation, accumulation, and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EH&S) guidelines.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is essential to categorize the waste stream accurately. 1-Chloro-4,5-difluoro-2-methoxybenzene is classified as a halogenated organic compound.
Why must 1-chloro-4,5-difluoro-2-methoxybenzene be strictly segregated from standard organic waste? The reasoning is grounded in incineration chemistry, regulatory economics, and chemical compatibility:
Incineration Chemistry & Environmental Safety: Halogenated compounds require specialized, high-temperature commercial incineration to completely cleave the robust carbon-halogen bonds. If incinerated at the lower temperatures used for standard hydrocarbon waste, halogenated aromatics can act as precursors for highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).
Economic & Regulatory Burden: Disposing of halogenated waste can cost 2 than non-halogenated streams[2]. Mixing even a small volume of 1-chloro-4,5-difluoro-2-methoxybenzene into a non-halogenated carboy legally converts the entire drum into a halogenated waste stream, exponentially increasing institutional disposal costs[2].
Chemical Incompatibilities: Halogenated solvents must be kept strictly separate from heavy metals, cyanides, and acutely toxic "P-listed" wastes[2]. Furthermore, 3 dictate that halogenated waste streams must maintain less than 20% water content and be isolated from acidic or alkaline solutions to prevent exothermic degradation or hazardous gas evolution[3].
This protocol ensures vapor containment and prevents cross-contamination during routine lab operations.
Container Selection: Select a chemically compatible, vapor-tight container, such as a 4-liter white high-density polyethylene (HDPE) bottle or a 5-gallon poly carboy[2]. Causality: HDPE provides excellent chemical resistance against halogenated ethers, whereas metal cans may corrode if trace HCl or HF forms via degradation.
Immediate Labeling: Before adding the first drop of waste, affix a standardized Hazardous Waste Tag[4]. The tag must explicitly list the full chemical name ("1-Chloro-4,5-difluoro-2-methoxybenzene")—do not use abbreviations or chemical formulas[4].
Fume Hood Transfer: Conduct all waste transfers inside an actively operating chemical fume hood[2]. Use a dedicated funnel to prevent cross-contamination with incompatible reagents.
Headspace Management: Fill the container only to ¾ capacity, ensuring at least one inch of headspace remains at the top[5]. Causality: This void volume is critical to accommodate the thermal expansion of vapors and prevent the container from rupturing during temperature fluctuations[5].
Secure Sealing: Immediately cap the container tightly after the transfer. The container must remain "vapor tight" and "spill proof" at all times unless actively receiving waste[4].
SAA Storage: Transfer the sealed container to a designated Satellite Accumulation Area (SAA), ensuring it is placed within secondary containment to capture any potential leaks[2].
Protocol 2: Small-Scale Spill Response
Immediate action plan for localized benchtop or fume hood spills.
Isolate and Assess: Evacuate non-essential personnel from the immediate area. Ensure no ignition sources are present, as organic solvents may present flammability risks.
PPE Verification: Don heavy-duty nitrile or neoprene gloves, tightly sealed safety goggles, and a flame-resistant lab coat before approaching the spill[4].
Containment: Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads) to prevent the liquid from spreading into sinks or floor drains. Never drain-dispose of halogenated aromatics[5].
Absorption & Collection: Sweep the saturated absorbent material into a heavy-duty, sealable polyethylene bag[2].
Waste Tagging: Tag the bag explicitly as "Hazardous Waste - Spill Debris contaminated with 1-Chloro-4,5-difluoro-2-methoxybenzene" and request an immediate EH&S pickup[2].
Visualization: Waste Segregation Pathway
Figure 1: Decision matrix and workflow for halogenated organic waste segregation and disposal.
Regulatory Compliance & SAA Management
Under 6 and Subpart K (Alternative Requirements for Hazardous Waste Determination and Accumulation in Laboratories), facilities are subject to strict accumulation limits designed to minimize environmental risk[6]:
Volume Limits: Laboratories are typically restricted to accumulating a maximum of 55 gallons of total hazardous waste, or a stricter limit of 2, within a single Satellite Accumulation Area[2][4].
Time Limits: Once a waste container reaches its maximum safe capacity (¾ full), it must be dated and physically removed from the SAA to a central institutional accumulation area within three days[5].
Inspection Mandates: SAAs must be 5 to verify container integrity, check for micro-leaks, and ensure all lids are firmly sealed[5].
References
Temple University Campus Operations. "Halogenated Solvents in Laboratories". Available at:[Link]
University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group". Available at: [Link]
American Chemical Society (ACS). "Regulation of Laboratory Waste". Available at: [Link]
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". Available at: [Link]
University of Pennsylvania EHRS. "Guidelines for Segregating and Combining Chemical Wastes into Containers". Available at:[Link]
Personal protective equipment for handling 1-Chloro-4,5-difluoro-2-methoxybenzene
Executive Summary & Chemical Profile 1-Chloro-4,5-difluoro-2-methoxybenzene (CAS 1261598-22-4) is a polyhalogenated aromatic ether frequently utilized as a specialized building block in pharmaceutical and agrochemical sy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
1-Chloro-4,5-difluoro-2-methoxybenzene (CAS 1261598-22-4) is a polyhalogenated aromatic ether frequently utilized as a specialized building block in pharmaceutical and agrochemical synthesis[1]. As a Senior Application Scientist, I emphasize that handling this compound requires a deep understanding of its molecular structure. The high electronegativity of its fluorine and chlorine substituents, combined with the electron-donating methoxy group, dictates its volatility, lipophilicity, and environmental persistence.
Our goal is to move beyond basic compliance. By understanding the chemical causality behind the hazards, researchers can implement self-validating safety protocols that ensure zero-exposure handling and environmentally sound disposal.
Risk Assessment & Hazard Causality
Understanding why a chemical is hazardous is the first step in designing an effective safety protocol. The hazards of 1-Chloro-4,5-difluoro-2-methoxybenzene are directly linked to its halogenated aromatic structure.
Parameter
Value / Classification
Causality / Impact on Handling
CAS Number
1261598-22-4
Unique identifier required for strict tracking and hazardous waste manifesting ()[2].
Molecular Formula
C7H5ClF2O
High halogen content (Cl, F) dictates disposal strictly via high-temperature incineration to prevent environmental toxicity[3].
GHS Hazards
H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
The lipophilic nature of the molecule allows it to rapidly strip epidermal lipids; its high vapor pressure at ambient temperatures readily irritates ocular and respiratory mucosa ()[4].
Solubility
Insoluble in water, soluble in organics
Requires specific organic solvent decontamination protocols; absolutely cannot be flushed down standard laboratory drains.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for halogenated aromatic ethers. The following matrix outlines the required gear and the scientific justification for each choice.
PPE Category
Specification
Causality / Scientific Justification
Hand Protection
Viton® (Fluorinated Rubber) or heavy-duty Nitrile (>15 mil)
Standard latex or thin nitrile degrades rapidly upon contact with halogenated aromatic ethers. Viton provides superior breakthrough time (>480 mins) for chlorinated and aromatic solvents ()[5].
Eye Protection
Chemical Splash Goggles (ANSI Z87.1)
Protects against vapor condensation and direct liquid splashes which can cause severe ocular mucosal irritation.
Body Protection
100% Cotton or Nomex Lab Coat
Synthetic fibers (like polyester) can melt or dissolve into the skin if splashed with halogenated organic solvents.
Respiratory
Chemical Fume Hood (Face velocity >100 fpm)
Mitigates the inhalation risk of volatile halogenated ethers (H335) by maintaining a continuous negative pressure environment[4].
Operational Workflows & Handling Protocols
Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure safe dispensing and handling.
Protocol 1: Safe Dispensing and Handling
Pre-Operation Verification: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm).
PPE Inspection: Don a 100% cotton lab coat and chemical splash goggles. Inspect Viton® gloves for micro-tears by inflating them slightly and checking for pressure leaks[5].
Equipment Selection: Use only glass or PTFE (Teflon) syringes and pipettes. Avoid standard polypropylene or polystyrene consumables, which may leach or degrade upon contact with halogenated ethers.
Closed-System Transfer: Dispense the chemical over a secondary containment tray inside the fume hood. Keep the sash as low as possible to maximize vapor capture.
Post-Operation Decontamination: Wipe down the exterior of the reagent bottle and the fume hood deck with a compatible solvent (e.g., isopropanol) before doffing PPE.
Figure 1: Operational workflow for handling halogenated aromatic ethers safely.
Emergency Response & Spill Containment
Protocol 2: Spill Containment
Evacuate and Isolate: Immediately alert personnel and isolate the spill area. Ensure the fume hood remains on to extract vapors[4].
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a specialized universal spill pad. Crucial Causality: Never use combustible materials like sawdust, as halogenated organics can pose a mixed waste hazard or trigger secondary reactions.
Collect: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene or glass container.
Label: Clearly label the container as "Hazardous Waste: Halogenated Organic Spill Debris (Contains 1-Chloro-4,5-difluoro-2-methoxybenzene)."
Disposal & Waste Management Plan
Protocol 3: Halogenated Waste Segregation and Disposal
Halogenated organic compounds are highly persistent in the environment and require specialized destruction pathways.
Strict Segregation: Never mix 1-Chloro-4,5-difluoro-2-methoxybenzene waste with non-halogenated solvent waste (e.g., ethanol, acetone). Mixing them ruins the fuel value of the non-halogenated waste and violates EPA segregation guidelines[3].
High-Temperature Incineration: Environmental directives require that hazardous waste containing more than 1% halogenated organic substances be incinerated at temperatures exceeding 1,100°C (often up to 1,200°C) ()[3],[6]. Causality: This extreme temperature is necessary to completely break the robust carbon-halogen bonds and prevent the formation of highly toxic byproducts, such as polychlorinated biphenyls (PCBs) and dioxins[7].
Containerization: Store waste in clearly marked, chemically compatible containers (e.g., amber glass or high-density polyethylene) with a vented cap if gas generation is suspected from mixed waste streams.
Figure 2: EPA-compliant halogenated waste segregation and high-temperature incineration pathway.
References
Title: Most solvent waste from US academic labs ends up in the air
Source: American Chemical Society (C&EN)
URL: [Link]
Title: Compliance with Article 50 of the IED (Waste Incineration)
Source: EPA Ireland
URL: [Link]
Title: Safety Beacon: Hand Protection in a Research Lab
Source: University of Delaware Environmental Health and Safety
URL: [Link]